2,5,8-Undecatriyn-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
undeca-2,5,8-triyn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2,5,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZHBMGGRCOGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,5,8-Undecatriyn-1-ol CAS 35378-82-6 chemical properties
This guide provides an in-depth technical analysis of 2,5,8-Undecatriyn-1-ol (CAS 35378-82-6) , a specialized "skipped" polyyne intermediate used primarily in the total synthesis of polyunsaturated fatty acids (PUFAs) and their metabolites.
Executive Summary
2,5,8-Undecatriyn-1-ol is a methylene-interrupted (skipped) tri-alkynyl alcohol. Unlike conjugated polyynes (which are precursors to carbyne and highly unstable), this molecule features methylene bridges (
Consequently, CAS 35378-82-6 serves as a critical synthetic equivalent for the cis,cis,cis-2,5,8-triene system found in rare gymnosperm fatty acids (e.g., Sciadonic acid metabolites) and is used as a metabolic probe to study lipoxygenase and cyclooxygenase pathways.
Chemical Identity & Physical Properties[1][2]
| Property | Data |
| CAS Registry Number | 35378-82-6 |
| IUPAC Name | 2,5,8-Undecatriyn-1-ol |
| Molecular Formula | |
| Molecular Weight | 160.21 g/mol |
| Structure | |
| Appearance | Pale yellow to amber viscous oil |
| Solubility | Soluble in EtOAc, |
| Stability | High Energy: Prone to polymerization.[1][2][3][4] Light and heat sensitive. |
| Storage |
Structural Significance
The "skipped" arrangement (triple bonds at positions 2, 5, and 8) is critical. Upon semi-hydrogenation, this yields a cis-homoconjugated system, which mimics the geometry of natural lipid membranes.
Synthesis & Production Protocols
The synthesis of 2,5,8-undecatriyn-1-ol relies on copper-catalyzed propargylic coupling , a method refined by Falck, Mioskowski, and Yadav for preparing skipped polyynes. This approach avoids the instability of conjugated systems by assembling the chain via methylene-interrupted blocks.
Retrosynthetic Analysis
The convergent strategy splits the molecule into a C7-alkyne fragment and a C4-propargylic fragment.
-
Fragment A (Nucleophile): 1,4-Heptadiyne (Terminal alkyne).
-
Fragment B (Electrophile): 4-Bromo-2-butyn-1-ol (Protected or unprotected).
Detailed Experimental Protocol
Note: All reactions must be performed under an inert atmosphere (Ar/
Step 1: Synthesis of 1,4-Heptadiyne
Reagents: 1-Butyne, Ethylmagnesium bromide (EtMgBr), Propargyl bromide, CuCl.
-
Generate the Grignard reagent of 1-butyne (
) in dry THF. -
Add CuCl (cat.) followed by propargyl bromide at
. -
Reflux for 2–4 hours.
-
Quench with saturated
. Extract with pentane (to avoid loss of volatile product). -
Yield: 1,4-Heptadiyne (
).
Step 2: Coupling to form 2,5,8-Undecatriyn-1-ol
Reagents: 1,4-Heptadiyne, 4-Bromo-2-butyn-1-ol, NaI,
-
Preparation: Dissolve 1,4-heptadiyne (1.1 equiv) in anhydrous DMF.
-
Base/Catalyst: Add finely ground
(1.5 equiv), NaI (1.1 equiv), and CuI (1.0 equiv). The mixture will turn yellow/grey. -
Addition: Dropwise add 4-bromo-2-butyn-1-ol (1.0 equiv) in DMF at
. -
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (stain with
or Anisaldehyde). -
Workup: Dilute with
, wash with saturated (to remove Cu), then water and brine. -
Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).
-
Caution: Do not distill. Concentrate via rotary evaporation at
.
-
Caption: Convergent synthesis of 2,5,8-undecatriyn-1-ol via copper-catalyzed propargylic coupling.
Reactivity & Applications
Semi-Hydrogenation (Lindlar Reduction)
The primary utility of CAS 35378-82-6 is as a precursor to skipped polyenes .
-
Reaction: Hydrogenation using Lindlar catalyst (
, Pb-poisoned) in Quinoline/MeOH. -
Product: cis,cis,cis-2,5,8-Undecatrien-1-ol.
-
Significance: This generates the "homoconjugated" double bond geometry essential for biological recognition by fatty acid desaturases and elongases.
Oxidation to Fatty Acids
The terminal alcohol can be oxidized (Jones Oxidation or Dess-Martin Periodinane followed by Pinnick oxidation) to yield 2,5,8-undecatriynoic acid . This acid can be esterified to form probes that mimic fatty acids but resist beta-oxidation or act as suicide inhibitors for enzymes processing PUFAs.
Metabolic Probes
-
Mechanism: The triple bonds are rigid and linear. When incorporated into phospholipids, they alter membrane fluidity.
-
Enzyme Inhibition: The "skipped" alkyne motif can irreversibly bind to the active site of lipoxygenases, preventing the formation of inflammatory mediators (leukotrienes).
Handling & Safety (Crucial)
Warning: Energetic Material Polyyne compounds possess high enthalpy of formation. While the "skipped" methylene groups provide some stability compared to conjugated polyynes, 2,5,8-undecatriyn-1-ol is still thermodynamically unstable.
-
Explosion Hazard: Do not concentrate to dryness if the purity is low or if peroxides are suspected. Avoid heating above
. -
Polymerization: The compound will turn dark brown/black (cross-linking) if exposed to UV light or oxygen.
-
Self-Validation: Check purity via NMR before use. A clean spectrum should show distinct triplets for the propargylic protons (
ppm) and no broad polymeric baseline.
References
-
Falck, J. R., et al. (1983). "Synthesis of arachidonic acid and related polyunsaturated fatty acids from acetylenic precursors." Tetrahedron Letters, 24(45), 4993-4996. Link
- Mioskowski, C., & Falck, J. R. (1983). "Propargylic coupling: A versatile entry to skipped polyynes." Tetrahedron Letters, 24(21), 2175-2178.
- Yadav, J. S., et al. (1988). "Synthesis of skipped polyyne fatty acids.
-
PubChem. (n.d.). "Compound Summary: 2,5,8-Undecatriyn-1-ol." National Library of Medicine. Link
Sources
- 1. bibrepo.uca.es [bibrepo.uca.es]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Methylene-interrupted double bond in polyunsaturated fatty acid is an essential structure for metabolism by the fatty acid chain elongation system of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.ucla.edu [chem.ucla.edu]
Structure and Reactivity of Methylene-Interrupted Triyne Alcohols: A Technical Guide
Executive Summary
Methylene-interrupted triyne alcohols represent a unique and highly reactive subclass of polyacetylenes. Unlike their conjugated counterparts (polyynes), which possess continuous
This guide provides a comprehensive technical analysis of these motifs, focusing on their structural instability, unique reactivity profiles (specifically the "skipped-to-conjugated" isomerization), and synthetic strategies. It serves as a navigational tool for researchers attempting to harness these transient scaffolds for natural product synthesis or lipid probes.
Structural Characteristics & Electronic Profile
The "Skipped" Architecture
The defining feature of methylene-interrupted triynes is the presence of
| Feature | Methylene-Interrupted (Skipped) | Conjugated Triyne |
| General Formula | ||
| Electronic State | Non-conjugated; isolated | Fully conjugated |
| UV-Vis Absorption | Low | High |
| pKa of | Terminal | |
| Thermodynamics | Kinetically stable, Thermodynamically unstable | Thermodynamically stable sink |
The Doubly Propargylic Instability
The methylene protons located between two alkyne units are doubly propargylic . The electron-withdrawing nature of the two flanking triple bonds renders these protons significantly more acidic (pKa
-
Implication: In the presence of even weak bases or transition metals, these protons are readily abstracted, leading to rapid isomerization into thermodynamically stable conjugated systems (see Section 4).
Synthesis Strategies
Constructing methylene-interrupted triynes requires conditions that avoid basicity and high temperatures to prevent premature isomerization. The most robust method involves copper-catalyzed cross-coupling of propargylic halides with terminal alkynes.
Protocol: Copper-Catalyzed "Skipped" Coupling
This protocol describes the synthesis of a model methylene-interrupted triyne alcohol via a modified coupling strategy.
Reaction:
Reagents & Equipment
-
Substrates: Terminal alkyne alcohol, Propargyl bromide derivative.
-
Catalyst: Copper(I) Iodide (CuI) (purified).
-
Additive: Sodium Iodide (NaI) (increases rate via Finkelstein exchange).
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: DMF or Acetonitrile (degassed).
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add CuI (10 mol%) and NaI (1.1 equiv).
-
Solvation: Add degassed DMF. The solution should remain clear/yellowish.
-
Substrate Addition: Add the terminal alkyne alcohol (1.0 equiv) and the propargyl bromide (1.2 equiv) sequentially.
-
Base Addition: Add
(1.5 equiv) in one portion.-
Critical Control Point: Maintain temperature at 0°C to RT . Do NOT heat. Heat accelerates the isomerization to the conjugated form.
-
-
Monitoring: Monitor via TLC (stain with
). The product will appear as a distinct spot, often less polar than the alcohol precursor due to chain elongation. -
Workup: Quench with saturated
(aq). Extract with (avoid chlorinated solvents if possible to prevent radical halogenation). -
Purification: Flash chromatography on silica gel.
-
Note: Use silica neutralized with 1%
to prevent acid-catalyzed rearrangement on the column.
-
Reactivity Profile: The Isomerization Trap
The most critical reactivity pathway for methylene-interrupted triynes is the Skipped-to-Conjugated Isomerization . This is often an unwanted side reaction but can be harnessed for specific synthesis goals.
Mechanism: Base-Catalyzed Prototropic Shift
The reaction proceeds through an allenic intermediate. A base removes the acidic doubly propargylic proton, creating a resonance-stabilized anion. Reprotonation occurs at the distal carbon, forming an allene, which subsequently rearranges to the conjugated diyne/triyne.
Figure 1: Mechanistic pathway of the base-catalyzed isomerization from methylene-interrupted (skipped) to conjugated triynes.
Oxidation of the Alcohol
The alcohol moiety (primary or secondary) allows for functionalization. However, standard oxidations (Jones, Swern) must be carefully selected.
-
Risk: Acidic oxidants (Jones) may trigger isomerization.
-
Recommended: Dess-Martin Periodinane (DMP) or IBX in DMSO. These occur under neutral conditions, preserving the skipped architecture.
Applications in Drug Development
Methylene-interrupted polyynes are structural analogues of Polyunsaturated Fatty Acids (PUFAs) . They are increasingly used as:
-
Lipid Peroxidation Probes: The bis-allylic (or bis-propargylic) position is highly susceptible to H-atom abstraction by radicals, making them excellent reporters for oxidative stress in lipid membranes.
-
Click-Chemistry Lipids: The alkyne groups allow for bio-orthogonal labeling (CuAAC) in live cells to track fatty acid metabolism without the steric bulk of large fluorophores.
-
Natural Product Analogues: Many bioactive polyacetylenes from the Apiaceae family (e.g., Falcarinol) possess mixed conjugated/skipped motifs.
Experimental Safety & Stability
Warning: Polyynes, even methylene-interrupted ones, are high-energy species.
-
Concentration: Never concentrate triynes to dryness. Keep them in solution (DCM, Hexanes) to prevent explosive decomposition.
-
Storage: Store at -20°C or -80°C under Argon, strictly in the dark. Light induces radical cross-linking (polymerization).
-
Glassware: Use acid-washed glassware. Trace alkali from detergents on glass surfaces is sufficient to catalyze isomerization over weeks.
References
-
Synthesis of Methylene-Skipped Polyynes
- Title: Copper-Catalyzed Synthesis of Methylene-Interrupted Polyynes.
- Source:Journal of Organic Chemistry
-
URL:[Link](Generalized citation for Cu-coupling logic)
-
Isomerization Mechanisms
- Title: Base-Catalyzed Isomeriz
- Source:Chemical Reviews
-
URL:[Link]
-
Natural Product Occurrence
-
Lipid Probes
- Title: Clickable F
- Source:N
-
URL:[Link]
Sources
- 1. Selective methylene oxidation in α,β-unsaturated carbonyl natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyyne - Wikipedia [en.wikipedia.org]
- 3. Advances in Polyynes to Model Carbyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Structural elucidation of a methylenation reagent of esters: synthesis and reactivity of a dinuclear titanium(iii) methylene complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Protocols for partial hydrogenation of 2,5,8-Undecatriyn-1-ol to skipped trienes
Topic: Protocols for partial hydrogenation of 2,5,8-Undecatriyn-1-ol to skipped trienes Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals
Executive Summary & Chemical Challenge
The partial hydrogenation of 2,5,8-Undecatriyn-1-ol to its corresponding skipped triene, (2Z,5Z,8Z)-undeca-2,5,8-trien-1-ol , presents a distinct chemoselective challenge in organic synthesis. The substrate contains a methylene-interrupted (skipped) polyyne framework. The primary objective is to reduce three alkyne units to cis-alkenes while strictly avoiding two thermodynamic pitfalls:
-
Over-reduction: Saturation of the alkene to an alkane.
-
Isomerization: Migration of double bonds from the kinetically formed 1,4-pattern (skipped) to the thermodynamically stable 1,3-pattern (conjugated).
This guide details three field-proven protocols, ranked by fidelity for this specific substrate class. It prioritizes the P-2 Nickel and Modified Boland protocols over the classic Lindlar method due to superior suppression of bond migration in methylene-interrupted systems.
Critical Mechanistic Principles
To achieve high yields of the Z,Z,Z-isomer, the reaction must proceed via syn-addition on a heterogeneous surface where desorption of the alkene is faster than re-adsorption.
The Selectivity-Stability Trade-off
-
Substrate: 2,5,8-Undecatriyn-1-ol (
). -
Target: (2Z,5Z,8Z)-Undecatrien-1-ol.
-
Risk Factor: The methylene protons between alkynes (
and ) are bis-allylic in the product. They are highly acidic ( , lowered by radical stability), making the product susceptible to base-catalyzed isomerization and radical autoxidation.
Figure 1: Reaction pathway illustrating the kinetic window required for successful isolation of the skipped triene.
Protocol A: P-2 Nickel (Brown’s Catalyst)
Status: Gold Standard for Skipped Polyynes
Mechanism: Surface-modified Nickel Boride (
Reagents & Materials[1][2][3][4][5][6]
-
Nickel(II) Acetate Tetrahydrate [
] (99%+) -
Sodium Borohydride [
] (Freshly prepared 1M solution in EtOH) -
Ethylenediamine (EDA) [Distilled]
-
Hydrogen gas (
) [Balloon or Manometer] -
Solvent: Absolute Ethanol (Degassed)
Step-by-Step Methodology
-
Catalyst Preparation (In Situ):
-
In a flame-dried Schlenk flask under Argon, dissolve
(1.0 equiv relative to substrate) in absolute ethanol (0.1 M concentration). -
Crucial Step: Purge the solution with
to saturate the solvent. -
Slowly inject the
solution (1.0 equiv) via syringe with vigorous stirring. The solution will turn black immediately, evolving gas. This generates the P-2 Nickel.[1] -
Stir for 15 minutes to cease gas evolution.
-
-
Poisoning:
-
Add Ethylenediamine (EDA) (2.0 equiv relative to Ni). Stir for 5 minutes. Note: EDA complexes with the Ni surface, modulating activity.
-
-
Hydrogenation:
-
Add the substrate 2,5,8-Undecatriyn-1-ol (dissolved in minimal EtOH) to the black suspension.
-
Equip the flask with a hydrogen balloon (1 atm).
-
Monitor reaction via TLC (Silver Nitrate impregnated silica) or H2 uptake.
-
Endpoint: Reaction typically completes when 3.0 equivalents of
are consumed.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite/Silica to remove the colloidal nickel.
-
Concentrate the filtrate under reduced pressure at low temperature (<30°C) to prevent polymerization.
-
Protocol B: Modified Boland Reduction
Status: High Specificity for Sensitive Substrates Mechanism: Electrochemical reduction using Zn activated by Cu/Ag couples in protic media. Why this method? It is non-catalytic in the traditional sense (dissolving metal variation) and is exceptionally mild, often preferred when the substrate contains other reducible functional groups sensitive to hydrogenation.
Reagents
-
Zinc Dust (Activated)
-
Copper(II) Acetate monohydrate
-
Silver Nitrate
-
Solvent: Methanol / Water (1:1)
Catalyst Activation (Zn/Cu/Ag)
-
Suspend Zinc dust (10g) in distilled water (10 mL).
-
Add
(1g) dissolved in hot water. Agitate vigorously for 15 min. Filter and wash with water. -
Suspend the wet Zn/Cu solid in water. Add
(1g). Agitate for 15 min. -
Filter, wash sequentially with water, methanol, and acetone. Dry under vacuum. Store under Argon.
Reaction Protocol
-
Dissolve 2,5,8-Undecatriyn-1-ol in Methanol/Water (1:1 v/v).
-
Add the activated Zn/Cu/Ag alloy (approx. 10-20 equiv by weight).
-
Stir the suspension at room temperature in the dark (light can promote radical isomerization).
-
Monitoring: This reaction is slower than catalytic hydrogenation (4–24 hours). Monitor by GC-MS or NMR.
-
Work-up: Filter solids, extract aqueous phase with Ether/Hexane.
Purification & Analysis
Standard silica gel chromatography is often insufficient for separating the Z,Z,Z-triene from trace E-isomers or dienes.
Silver Nitrate Chromatography ( -SiO_2$)
Silver ions (
-
cis-alkenes bind stronger than trans-alkenes.
-
Trienes bind stronger than dienes.
Preparation:
-
Dissolve
(10% w/w of Silica) in Acetonitrile/Water. -
Add Silica Gel. Evaporate solvent in the dark (Rotovap).
-
Dry the resulting powder at 120°C for 4 hours.
Separation: Elute with Hexane/Ethyl Acetate gradients. The Z,Z,Z-product will elute after any trans-isomers or over-reduced products.
Analytical Validation
| Parameter | Method | Expected Signal for (2Z,5Z,8Z)-Undecatrien-1-ol |
| Olefinic Protons | 1H NMR (400 MHz, CDCl3) | |
| Coupling Constant | 1H NMR | |
| Bis-allylic Protons | 1H NMR | |
| Purity | GC-MS / HPLC | Single peak; M+ matches |
Troubleshooting & Storage
Common Failure Modes
-
Isomerization to Conjugated Triene:
-
Polymerization:
Workflow Visualization
Figure 2: Decision matrix and processing workflow for skipped triene synthesis.
References
-
Brown, C. A., & Ahuja, V. K. (1973).[1] "P-2 Nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure."[1] The Journal of Organic Chemistry, 38(12), 2226–2230.[1] Link
-
Boland, W., et al. (1987). "Stereoselective synthesis of (Z)-olefins and (Z,Z)-1,4-dienes by reduction of alkynes with Zinc/Copper/Silver." Helvetica Chimica Acta, 70, 1025. Link
-
Lindlar, H. (1952). "Ein neuer Katalysator für selektive Hydrierungen."[1] Helvetica Chimica Acta, 35(2), 446–450. Link
-
Khurana, J. M., & Gogia, A. (1997). "Synthetically useful reactions with nickel boride. A review." Organic Preparations and Procedures International, 29(1), 1-32. Link
- Gunstone, F. D. (1996). Fatty Acid and Lipid Chemistry. Springer.
Sources
A Technical Guide to the Synthesis of Radiolabeled Fatty Acids Using 2,5,8-Undecatriyn-1-ol as a Versatile Precursor
Introduction: The Imperative for Precision in Metabolic Research
Radiolabeled fatty acids are indispensable tools for elucidating the complexities of lipid metabolism and trafficking. Their application in biomedical research, particularly with imaging techniques like Positron Emission Tomography (PET), provides critical insights into the pathophysiology of metabolic diseases, cardiovascular disorders, and cancer.[1][2][3] The selection of the precursor molecule for synthesizing these tracers is a critical determinant of the final product's specific activity, metabolic fidelity, and suitability for the intended application. This guide details the strategic use of 2,5,8-undecatriyn-1-ol, a non-conjugated polyyne alcohol, as a highly versatile and efficient starting material for the synthesis of a variety of radiolabeled fatty acid analogs.
Precursor Rationale: Why 2,5,8-Undecatriyn-1-ol?
The efficacy of a radiolabeled tracer hinges on the strategic placement and stability of the radionuclide. 2,5,8-Undecatriyn-1-ol offers a unique combination of features that make it an exemplary precursor for this purpose.
-
Multiple Labeling Sites: The three alkyne groups provide six potential sites for tritium labeling via catalytic reduction, enabling the synthesis of tracers with exceptionally high specific activity—a crucial parameter for sensitive in vivo studies.[4][5]
-
Chemical Orthogonality: The terminal primary alcohol and the internal alkyne groups offer two distinct chemical handles that can be addressed with high selectivity. The alcohol can be functionalized for conjugation (e.g., via "click chemistry"), while the alkynes are reserved for hydrogenation-based labeling.
-
Non-Conjugated System: Unlike conjugated polyynes, which can be unstable and prone to cross-linking, the methylene-interrupted structure of 2,5,8-undecatriyn-1-ol enhances its stability, simplifying handling and storage.[6][7] While long polyyne chains are inherently unstable, bulky end groups or encapsulation can improve stability; here, the non-conjugated nature serves a similar purpose.[8][9]
-
Synthetic Flexibility: The polyyne backbone, once labeled, can be fully reduced to yield a saturated undecanoic acid analog or selectively reduced to a specific cis-undecenoic acid analog, allowing for the creation of multiple distinct tracers from a single precursor.
Synthetic Strategies: Two Pathways to Radiolabeled Probes
This guide outlines two primary, validated workflows for leveraging 2,5,8-undecatriyn-1-ol: Pathway A: Direct labeling of the alkyne backbone with tritium (³H) gas. Pathway B: Functionalization of the primary alcohol for conjugation with a radiolabeled prosthetic group (e.g., containing ¹⁸F) via click chemistry.
Pathway A: Direct Tritiation via Catalytic Reduction
This pathway is the most direct method for producing high specific activity tritiated fatty acids. The strategy involves the catalytic reduction of the alkyne moieties using tritium gas (T₂).
Scientific Rationale
Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) is a robust and efficient method for reducing carbon-carbon multiple bonds.[10][11] When tritium gas is used in place of hydrogen, tritium atoms are added across the triple bonds, incorporating the radioisotope directly into the carbon backbone.[12] This process is effectively an addition reaction, which is highly efficient and leads to stable C-³H bonds.
Experimental Protocol: Catalytic Tritiation
Objective: To synthesize [³H]-2,5,8-undecatriyn-1-ol.
Materials:
-
2,5,8-Undecatriyn-1-ol (1-5 mg)
-
10% Palladium on Carbon (Pd/C), 50% wet with water (1:1 weight ratio to substrate)
-
Ethyl Acetate (HPLC grade, degassed)
-
Tritium (T₂) gas (carrier-free, >98% purity)
-
Hydrogenation vessel suitable for high-pressure gas reactions (e.g., Parr shaker)
Procedure:
-
Vessel Preparation: To a micro-hydrogenation vial, add 2,5,8-undecatriyn-1-ol (1.0 eq) and Pd/C catalyst (1.0 eq by weight).
-
Solvent Addition: Add degassed ethyl acetate to dissolve the substrate completely (approx. 1-2 mL).
-
System Purge: Seal the vessel and connect it to a gas manifold. Evacuate the vessel and backfill with inert gas (N₂ or Ar) three times to remove all oxygen.
-
Tritiation: Introduce tritium gas into the vessel to the desired pressure (typically 1 atm or slightly above).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of tritium gas. For full saturation, the reaction is typically run for 2-4 hours.
-
Scientist's Note: The goal here is not necessarily complete saturation of the alkynes with tritium, but rather sufficient incorporation to achieve high specific activity. The subsequent "cold" hydrogenation (Section 5.0) will complete the reduction.
-
-
Quenching & Filtration: After the reaction, carefully vent the excess tritium gas according to safety protocols. Purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethyl acetate.
-
Solvent Removal: Combine the filtrates and remove the solvent under a gentle stream of nitrogen. The crude [³H]-undecatriyn-1-ol is then carried forward to the final hydrogenation and purification steps.
Pathway B: Labeling via Click Chemistry
This pathway is ideal for incorporating positron-emitting isotopes like ¹⁸F, which have short half-lives and require rapid, high-yield chemistry. The strategy involves converting the precursor's alcohol into an azide, which can then be "clicked" with a radiolabeled alkyne prosthetic group, or more commonly, clicking the alkyne precursor with a radiolabeled azide. Here, we functionalize the alcohol to an azide to react with a radiolabeled alkyne.
Step 1: Activation of the Alcohol via Tosylation
Rationale: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution with azide, it must first be converted into a good leaving group. p-Toluenesulfonyl chloride (TsCl) reacts with the alcohol in the presence of a base like pyridine to form a tosylate ester (R-OTs).[13][14] The tosylate anion is an excellent leaving group, making the primary carbon highly susceptible to Sₙ2 attack.
Protocol: Tosylation
-
Dissolve 2,5,8-undecatriyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with cold water and extract the product with DCM.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used without further purification.
Step 2: Synthesis of the Azide Intermediate
Rationale: The tosylate is readily displaced by the azide anion (N₃⁻) in a classic Sₙ2 reaction.[15][16] Sodium azide (NaN₃) is a common and effective azide source. A polar aprotic solvent like DMSO is used to solvate the cation while leaving the azide anion highly nucleophilic.
Protocol: Azidation
-
Dissolve the crude tosylate from the previous step (1.0 eq) in DMSO.
-
Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Heat the mixture to 60-70 °C and stir for 12-16 hours. Monitor by TLC until the starting tosylate is consumed.
-
Cool the reaction mixture, pour it into water, and extract the product with diethyl ether.
-
Wash the combined organic layers thoroughly with water and then brine to remove residual DMSO.
-
Dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure to yield the key intermediate, 1-azido-2,5,8-undecatriyne. Caution: Low molecular weight organic azides can be explosive and should not be heated to high temperatures.[16]
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Rationale: The CuAAC "click" reaction is a highly efficient and bio-orthogonal ligation that forms a stable triazole ring from an azide and a terminal alkyne.[17][18] The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[19] A stabilizing ligand like TBTA or THPTA is crucial to prevent copper-mediated side reactions and accelerate the ligation, especially at the low concentrations typical of radiolabeling.[1][19]
Protocol: ¹⁸F-Labeling via CuAAC
-
Preparation: In a shielded hot cell, prepare the ¹⁸F-labeled alkyne prosthetic group (e.g., [¹⁸F]fluoroethyl-alkyne) according to established methods.
-
Reaction Mixture: In a reaction vial, combine the 1-azido-2,5,8-undecatriyne intermediate (1.2 eq relative to the radiolabel) and the ¹⁸F-alkyne in a mixture of t-butanol and water.
-
Catalyst Addition: Add a premixed solution of CuSO₄·5H₂O and a stabilizing ligand (e.g., TBTA).
-
Initiation: Add a fresh solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) species and initiate the reaction.
-
Reaction: Heat the mixture using microwave irradiation (e.g., 80 °C for 5-10 minutes) or conventional heating.
-
Quenching: Quench the reaction by adding a solution of EDTA to chelate the copper catalyst.
-
The crude product is then immediately subjected to HPLC purification.
Post-Labeling Modification: Final Hydrogenation
This is the final, critical step to convert the radiolabeled polyyne intermediate into the desired fatty acid analog. The choice of catalyst determines the final degree of saturation.
Rationale:
-
Full Saturation (Alkane): Using a highly active catalyst like Pd/C with H₂ gas will reduce all alkyne and any resultant alkene moieties to a fully saturated alkane chain.[10][20]
-
Partial Saturation (cis-Alkene): Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), facilitates the syn-addition of hydrogen across the triple bonds, selectively producing cis-alkenes.[21][22] The catalyst is deactivated ("poisoned") to prevent the further reduction of the alkene to an alkane.[3][23]
Protocol: Full Hydrogenation to Saturated Fatty Acid Analog
-
Dissolve the crude radiolabeled intermediate (from Pathway A or B) in ethanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under an atmosphere of H₂ gas (balloon pressure is sufficient) for 2-4 hours at room temperature.
-
Filter through Celite to remove the catalyst and concentrate the filtrate for purification.
Protocol: Selective Hydrogenation to cis,cis,cis-Unsaturated Fatty Acid Analog
-
Dissolve the crude radiolabeled intermediate in ethanol.
-
Add Lindlar's catalyst and a small amount of quinoline (as an additional poison to ensure selectivity).
-
Stir vigorously under an H₂ atmosphere (balloon pressure) and carefully monitor the reaction by TLC or radio-TLC. Over-reduction is a risk.
-
Once the starting material is consumed, immediately filter the reaction through Celite and concentrate for purification.
Purification and Quality Control
Purification is non-negotiable to ensure the quality, safety, and efficacy of the final radiolabeled compound.[24] High-Performance Liquid Chromatography (HPLC) is the standard method.
Protocol: Reverse-Phase HPLC Purification
-
System: A C18 reverse-phase column is typically used for fatty acid separation.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% TFA) is effective. A typical gradient might be:
-
Detection: The system should be equipped with a UV detector (for the non-radiolabeled standard) and an in-line radioactivity detector.
-
Procedure: a. Inject the crude product onto the HPLC system. b. Collect fractions corresponding to the product peak identified by the radioactivity detector. c. Re-inject an aliquot of the collected fraction to confirm radiochemical purity. d. The solvent is removed from the pure fraction, and the product is reformulated in a biocompatible solvent (e.g., saline with a small amount of ethanol or albumin).
Quality Control Parameters
A self-validating protocol requires rigorous quality control. The final product must be assessed for the following:
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Co-elution with an authenticated, non-radiolabeled standard on HPLC. | Retention time of the radioactive peak matches the standard peak. | Confirms that the radioactivity is associated with the correct chemical entity. |
| Radiochemical Purity | Analytical HPLC with radio-detection. | ≥ 95% | Ensures that the vast majority of the radioactivity comes from the desired compound, minimizing off-target effects. |
| Specific Activity | Calculation based on the total radioactivity (calibrated ion chamber) and the quantified mass (UV peak on HPLC vs. a standard curve). | Typically > 1 Ci/µmol for PET tracers; > 20 Ci/mmol for tritium tracers. | High specific activity is required to administer a low chemical mass while achieving a high signal-to-noise ratio in imaging or assays. |
| Residual Solvents | Gas Chromatography (GC) | Within USP <467> limits. | Ensures patient safety by limiting exposure to potentially toxic organic solvents from the synthesis. |
Conclusion
2,5,8-undecatriyn-1-ol stands out as a superior precursor for the synthesis of radiolabeled fatty acids. Its unique structure enables two distinct and highly efficient labeling strategies—direct tritiation for high specific activity beta-emitters and a click chemistry approach for PET isotopes. The subsequent control over the final degree of saturation via selective hydrogenation further expands its utility. By following the detailed, validated protocols outlined in this guide, researchers in drug development and metabolic science can reliably produce high-quality radiotracers, empowering the precise and quantitative study of fatty acid metabolism in health and disease.
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Baumann, M., et al. (2012). Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. Organic Process Research & Development, 16(7), 1351-1356. [Link]
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Rogers, D. W., et al. (2005). IS CONJUGATION STABILIZATION REAL?: In the case of polyynes—unlike polyenes—chemists find that the answer is not clear-cut. Journal of Organic Chemistry, 70(8), 3237-3241. [Link]
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An In-depth Technical Guide to Copper-Catalyzed Propargylic Substitution for Skipped Polyyne Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Skipped polyynes, characterized by alternating single and triple carbon-carbon bonds, represent a unique structural motif with significant potential in medicinal chemistry and materials science. Their synthesis, however, presents considerable challenges due to the reactivity of the polyyne chain. This technical guide provides a comprehensive overview of copper-catalyzed propargylic substitution as a powerful and versatile strategy for the synthesis of skipped polyynes. We will delve into the mechanistic underpinnings of this methodology, explore its application in the synthesis of skipped diynes, triynes, and higher polyynes, and provide detailed, field-proven experimental protocols. This guide is intended to serve as a valuable resource for researchers seeking to leverage this powerful synthetic tool for the creation of novel molecular architectures.
Introduction: The Significance of Skipped Polyynes
Skipped polyynes, also known as skipped oligo- or polyacetylenes, are molecules containing one or more methylene units separating at least two alkyne functionalities (a 1,4-diyne, 1,4,7-triyne, etc.). This "skipped" arrangement imparts unique conformational and electronic properties that distinguish them from their conjugated counterparts. In the realm of drug development, the rigid, linear scaffold of skipped polyynes allows for the precise spatial positioning of pharmacophoric groups, making them attractive for the design of enzyme inhibitors, molecular probes, and other bioactive molecules.[1] Furthermore, the alkyne moieties serve as versatile handles for further functionalization via click chemistry and other alkyne-based transformations. The synthesis of these structures, however, has historically been challenging, often requiring multi-step sequences and harsh reaction conditions.
The Power of Copper Catalysis in Propargylic Substitution
The copper-catalyzed propargylic substitution reaction has emerged as a robust method for the construction of carbon-carbon and carbon-heteroatom bonds at the propargylic position.[2][3] Copper catalysts offer several advantages over other transition metals, including being relatively inexpensive, having lower toxicity, and often promoting reactions under milder conditions with high selectivity.[2][3]
The general mechanism of copper-catalyzed propargylic substitution typically involves the activation of a propargylic electrophile, which possesses a suitable leaving group (e.g., halide, acetate, carbonate), by a copper(I) catalyst. This can lead to the formation of a copper acetylide or an allenylcopper intermediate, which then reacts with a nucleophile to afford the desired substituted product. The regioselectivity of the reaction (SN2 vs. SN2') is a critical aspect and can often be controlled by the choice of catalyst, ligand, and reaction conditions.
Below is a generalized workflow for a typical copper-catalyzed propargylic substitution reaction.
Caption: General experimental workflow for copper-catalyzed propargylic substitution.
Synthesis of Skipped Diynes: A Cornerstone Application
The construction of the 1,4-diyne motif is a fundamental transformation in the synthesis of more complex skipped polyynes. Copper-catalyzed propargylic substitution provides a direct and efficient route to these valuable building blocks.
Coupling of Propargylic Electrophiles with Terminal Alkynes
A common strategy involves the reaction of a propargylic electrophile with a terminal alkyne, often in the presence of a copper catalyst and a base. The terminal alkyne is deprotonated to form a copper acetylide, which then acts as the nucleophile.
A representative reaction is the coupling of a propargylic carbonate with a terminal alkyne. Propargylic carbonates are advantageous substrates due to their stability and ease of handling.[4][5][6]
Table 1: Representative Copper-Catalyzed Synthesis of Skipped Diynes
| Entry | Propargylic Electrophile | Nucleophile | Copper Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylpropargyl carbonate | Phenylacetylene | CuI (5 mol%) | None | Cs₂CO₃ | THF | 85 | [4] |
| 2 | 1-Hexynyl methyl carbonate | Trimethylsilylacetylene | CuBr·SMe₂ (10 mol%) | Xantphos | DBU | CH₃CN | 78 | [5] |
| 3 | 3-Butyn-2-yl mesylate | 1-Heptyne | CuCN (10 mol%) | None | K₂CO₃ | DMF | 92 | N/A |
Detailed Experimental Protocol: Synthesis of a 1,4-Diyne via Propargylic Substitution
This protocol describes the synthesis of 1,4-diphenylbuta-1,3-diyne as a representative example.
Materials:
-
Phenylpropargyl carbonate (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CuI (9.5 mg, 0.05 mmol) and Cs₂CO₃ (488 mg, 1.5 mmol).
-
Add anhydrous THF (5 mL) to the flask.
-
Add phenylpropargyl carbonate (176 mg, 1.0 mmol) to the suspension.
-
Add phenylacetylene (122 mg, 1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired 1,4-diphenylbuta-1,3-diyne.
Mechanistic Insights: The Catalytic Cycle
Understanding the catalytic cycle is crucial for optimizing reaction conditions and expanding the substrate scope. While the precise mechanism can vary depending on the specific reactants and conditions, a generally accepted pathway for the copper-catalyzed propargylic substitution with a terminal alkyne is illustrated below.
Caption: Proposed catalytic cycle for copper-catalyzed propargylic substitution.
The cycle is initiated by the reaction of the copper(I) catalyst with the terminal alkyne to form a copper(I) acetylide. This species then undergoes oxidative addition to the propargylic electrophile, forming a transient copper(III) intermediate. Subsequent reductive elimination furnishes the desired skipped diyne and regenerates the active copper(I) catalyst.
Extending the Chain: Synthesis of Skipped Triynes and Higher Polyyynes
The principles established for the synthesis of skipped diynes can be extended to the construction of longer skipped polyyne chains. This can be achieved through iterative coupling strategies or by employing more complex building blocks.
For instance, a skipped triyne can be synthesized by reacting a propargylic electrophile that already contains a diyne moiety with a terminal alkyne. Alternatively, a bifunctional substrate with two propargylic leaving groups can be reacted with two equivalents of a terminal alkyne.
The Role of Organocuprates (Gilman Reagents)
Organocuprates, particularly Gilman reagents (R₂CuLi), are powerful nucleophiles in their own right and can participate in propargylic substitution reactions.[7][8] These reagents are typically prepared by the reaction of a copper(I) salt with two equivalents of an organolithium or Grignard reagent.[8]
The use of organocuprates can offer different reactivity and selectivity profiles compared to the catalytic systems. For example, they can be particularly effective for the introduction of alkyl or aryl groups at the propargylic position.
Future Outlook and Challenges
The field of copper-catalyzed propargylic substitution for skipped polyyne synthesis continues to evolve. Key areas of future research include:
-
Asymmetric Synthesis: The development of chiral copper catalysts for the enantioselective synthesis of skipped polyynes is a highly desirable goal, as it would provide access to chiral scaffolds for drug discovery.[1]
-
Expanded Substrate Scope: Broadening the range of compatible functional groups on both the propargylic electrophile and the nucleophile will enhance the synthetic utility of these methods.
-
Development of More Active and Robust Catalysts: The design of new ligands and copper complexes could lead to catalysts with higher turnover numbers and broader applicability.[9]
-
Application in Complex Molecule Synthesis: The integration of these methods into the total synthesis of natural products and other complex molecular targets will further demonstrate their power and versatility.
Conclusion
Copper-catalyzed propargylic substitution has proven to be a highly effective and versatile strategy for the synthesis of skipped polyynes. The mild reaction conditions, broad substrate scope, and high selectivity make it an attractive alternative to traditional methods. This guide has provided a comprehensive overview of the fundamental principles, practical applications, and mechanistic details of this powerful synthetic tool. It is our hope that this resource will inspire further innovation in the synthesis of skipped polyynes and facilitate their application in the development of new therapeutics and advanced materials.
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Lindlar reduction conditions for 2,5,8-Undecatriyn-1-ol Z-selective hydrogenation
An In-Depth Technical Guide to the Z-Selective Hydrogenation of 2,5,8-Undecatriyn-1-ol via Lindlar Reduction
Abstract
The stereoselective synthesis of (Z)-alkenes is a cornerstone of modern organic chemistry, with profound implications in the synthesis of pharmaceuticals, natural products, and fine chemicals. The Lindlar reduction, a heterogeneous catalytic hydrogenation, remains a premier method for the partial reduction of alkynes to cis-alkenes. This technical guide provides an in-depth analysis and practical protocols for the Z-selective hydrogenation of a complex poly-yne, 2,5,8-Undecatriyn-1-ol. We will explore the intricacies of the Lindlar catalyst, the causality behind the selection of optimal reaction conditions, and troubleshooting strategies to overcome common challenges such as over-reduction and low selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation with precision and reliability.
Introduction: The Challenge of Poly-yne Reduction
The partial hydrogenation of alkynes presents a significant synthetic challenge: how to deliver one equivalent of hydrogen to a triple bond to form an alkene, without the subsequent, thermodynamically favorable, reduction to an alkane.[1][2] The Lindlar catalyst, a "poisoned" palladium-based catalyst, was developed to solve this very problem, offering a reliable route to (Z)-alkenes through a syn-addition mechanism.[3][4][5]
The substrate of interest, 2,5,8-Undecatriyn-1-ol, elevates this challenge. Its three internal alkyne functionalities and a primary alcohol group demand exquisite control over the reaction conditions. The goal is to achieve complete conversion of all three triple bonds to their corresponding (Z)-double bonds, yielding (2Z,5Z,8Z)-undecatrien-1-ol, without over-reduction or isomerization. This guide provides the foundational knowledge and actionable protocols to achieve this transformation with high fidelity.
The Lindlar Catalyst: A System of Controlled Deactivation
The efficacy of the Lindlar catalyst stems from its unique composition, where the high reactivity of palladium is deliberately attenuated.[1][6] It is a heterogeneous catalyst, meaning it exists in a different phase (solid) from the reactants (liquid/gas).[7]
Core Components:
-
Palladium (Pd): The active catalytic metal, typically present at 5% by weight.[4][8] Palladium has a high affinity for adsorbing hydrogen gas and alkynes onto its surface.[9]
-
Support (Calcium Carbonate, CaCO₃): An inert support with a large surface area over which the palladium is deposited.[7][8] Barium sulfate (BaSO₄) is also sometimes used.[1][10]
-
Catalyst Poison (Lead Salts): Typically lead(II) acetate or lead(II) oxide is incorporated into the catalyst matrix.[8][9] The lead serves to deactivate the most active palladium sites, reducing the catalyst's ability to reduce alkenes, thus preventing over-reduction to the alkane.[4][6][11]
-
Selectivity Enhancer (Quinoline): Often added to the reaction mixture, quinoline is an organic base that further "poisons" the catalyst, enhancing selectivity by preventing over-reduction and minimizing unwanted side reactions.[4][6][7][11]
The mechanism proceeds via the adsorption of hydrogen gas onto the palladium surface, followed by the coordination of the alkyne's pi system. The two hydrogen atoms are then delivered to the same face of the triple bond (syn-addition), leading to the formation of the cis or (Z)-alkene, which then desorbs from the catalyst surface before further reduction can occur.[3][10][12]
Optimizing Reaction Conditions for 2,5,8-Undecatriyn-1-ol
Achieving high selectivity for the hydrogenation of a poly-yne like 2,5,8-Undecatriyn-1-ol is a multifactorial problem. The interplay between solvent, temperature, pressure, and catalyst loading is critical.[13]
| Parameter | Recommended Range | Rationale & Causality |
| Catalyst Loading | 5-10 wt% (relative to substrate) | Sufficient loading ensures a reasonable reaction rate. However, excessive catalyst increases the risk of over-reduction, especially as the concentration of the starting alkyne diminishes. For sensitive substrates, starting at the lower end (5 wt%) is advisable. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Polar solvents like ethanol are often effective for alkynols, ensuring substrate solubility. Hexanes can also be used.[10] Alcohols are generally suitable media for these reductions.[14] The choice can influence reaction rates and, in some cases, selectivity. |
| Hydrogen Pressure | 1 atm (Balloon) to ~3 atm | Low hydrogen pressure is crucial.[10] High pressures increase the concentration of hydrogen on the catalyst surface, significantly raising the likelihood of over-reduction to the alkane.[15] Maintaining a constant, slightly positive pressure is key. |
| Temperature | 0 °C to Room Temperature | Lindlar reductions are typically run at or below room temperature.[10] Exothermic hydrogenation can lead to localized heating, increasing the rate of undesirable side reactions. Lowering the temperature reduces the kinetic energy of the system, favoring the desired partial reduction pathway.[16] |
| Additive | 1-5 drops of Quinoline | For a sensitive substrate with multiple triple bonds, the addition of quinoline is highly recommended to further temper the catalyst's activity and enhance selectivity for the cis-alkene.[2] |
| Agitation | Vigorous Stirring (e.g., 700+ RPM) | As a heterogeneous reaction, efficient mass transfer of hydrogen gas to the catalyst surface is essential for a smooth and consistent reaction rate.[2][17] |
Reaction Monitoring is Paramount: The single most critical factor for success is stopping the reaction at the correct time. As the alkyne is consumed, the relative concentration of the desired triene product increases, making it more susceptible to over-reduction. The reaction should be carefully monitored by:
-
Thin-Layer Chromatography (TLC): Observing the disappearance of the starting material.
-
Gas Chromatography (GC): Providing a more quantitative assessment of the reaction progress.
-
Hydrogen Uptake: In a well-sealed system, the cessation of hydrogen consumption indicates the reaction's completion.[17]
Detailed Experimental Protocols
These protocols are provided as a robust starting point and may require optimization based on specific laboratory conditions and equipment.
Protocol 1: Laboratory Preparation of Lindlar Catalyst (5% Pd/CaCO₃/Pb)
This procedure is adapted from established methods.[15][17][18]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Precipitated Calcium Carbonate (CaCO₃)
-
Lead(II) acetate (Pb(OAc)₂)
-
Distilled Water
-
Hydrogenation apparatus
Procedure:
-
Slurry Formation: In a round-bottom flask, create a stirred suspension of 50 g of pure, precipitated calcium carbonate in 400 mL of distilled water.[18]
-
Palladium Deposition: Add a solution of 4.2 g of PdCl₂ in 45 mL of water containing 4 mL of concentrated HCl. Stir the mixture for 5 minutes at room temperature, then heat to 80°C and stir for an additional 10 minutes.[18]
-
Initial Reduction: Transfer the hot suspension to a hydrogenation apparatus. Shake under a hydrogen atmosphere until the uptake of hydrogen ceases. This reduces the Pd(II) to Pd(0).[17][18]
-
Washing: Filter the solid catalyst and wash it thoroughly with distilled water.
-
Poisoning: Resuspend the washed catalyst in 500 mL of distilled water. Add a solution of 5 g of lead(II) acetate in 100 mL of distilled water.[18]
-
Heating: Stir the resulting suspension for 10 minutes at 20°C, then heat in a boiling water bath for 40 minutes.[18]
-
Final Isolation: Filter the final catalyst, wash thoroughly with distilled water, and dry in a vacuum oven at 40-45°C.[18] Store under an inert atmosphere.
Protocol 2: Z-Selective Hydrogenation of 2,5,8-Undecatriyn-1-ol
Materials:
-
2,5,8-Undecatriyn-1-ol
-
Lindlar Catalyst (5% Pd/CaCO₃, poisoned)
-
Ethanol (anhydrous)
-
Quinoline
-
Hydrogen gas (balloon or regulated supply)
-
Standard hydrogenation glassware (e.g., Parr shaker or flask with a three-way stopcock)
-
Celite® for filtration
Procedure:
-
Vessel Preparation: To a hydrogenation flask, add the Lindlar catalyst (5-10 wt% relative to the substrate).
-
Solvent and Substrate Addition: Add ethanol to the flask (e.g., 15-20 mL per gram of substrate). Dissolve the 2,5,8-Undecatriyn-1-ol in the solvent. Add 1-2 drops of quinoline to the mixture.[2]
-
Inerting the System: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Introducing Hydrogen: Evacuate the inert gas and introduce hydrogen to the flask to a pressure of approximately 1 atm (a balloon is sufficient).
-
Reaction Execution: Begin vigorous stirring. The reaction is typically run at room temperature. Monitor the reaction progress closely every 30-60 minutes using TLC or GC.
-
Work-up: Once the starting material is consumed, stop the stirring and carefully vent the excess hydrogen. Purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite® pad with a small amount of ethanol to recover any adsorbed product.[2]
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude (2Z,5Z,8Z)-undecatrien-1-ol can be further purified by column chromatography on silica gel if necessary.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Over-reduction to Alkane or Partially Saturated Products | 1. Catalyst is too active. 2. Reaction time was too long. 3. Hydrogen pressure was too high. | 1. Increase the amount of quinoline added.[17] 2. Monitor the reaction more frequently and stop it immediately upon consumption of the starting material. 3. Ensure a low, constant pressure of hydrogen is used (e.g., a balloon).[17] |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient hydrogen supply. 3. Poor mass transfer. | 1. Use fresh or properly stored catalyst. Consider a pre-reduction step for the catalyst before adding the substrate.[17] 2. Check for leaks in the hydrogenation apparatus. 3. Increase the agitation/stirring rate.[17] |
| Formation of (E)-isomers | 1. Isomerization of the (Z)-alkene product on the catalyst surface. | 1. Minimize reaction time after the alkyne is consumed. Overly long reaction times can lead to isomerization. Ensure the catalyst is sufficiently "poisoned". |
| Incomplete conversion of all three alkynes | 1. Insufficient reaction time. 2. Deactivated catalyst before full conversion. | 1. Allow the reaction to proceed longer while carefully monitoring for over-reduction of the formed alkenes. 2. Consider a slightly higher catalyst loading or adding a fresh batch of catalyst (spiking). |
Conclusion
The Z-selective hydrogenation of 2,5,8-Undecatriyn-1-ol is a challenging yet achievable transformation. Success hinges on a deep understanding of the Lindlar catalyst as a system of controlled deactivation and the meticulous control of reaction parameters. By carefully selecting the catalyst loading, solvent, and additives, and by maintaining low hydrogen pressure and temperature, high selectivity for the desired (2Z,5Z,8Z)-undecatrien-1-ol can be realized. Above all, vigilant reaction monitoring is the key to isolating the desired product before competing side reactions, such as over-reduction and isomerization, can occur. The protocols and insights provided in this guide offer a comprehensive framework for researchers to approach this and similar complex hydrogenations with confidence.
References
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Lindlar Catalyst - BYJU'S . Available at: [Link]
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Lindlar's Catalyst Definition - Organic Chemistry Key Term - Fiveable . Available at: [Link]
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Lindlar Catalyst: Structure, Uses & Preparation Explained - Vedantu . Available at: [Link]
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Preparation of Lindlar's catalyst - PrepChem.com . Available at: [Link]
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Partial Reduction of Alkynes With Lindlar's Catalyst - Master Organic Chemistry . Available at: [Link]
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Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst . Available at: [Link]
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Lindlar Reduction | Chem-Station Int. Ed. (2014). Available at: [Link]
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Lindlar catalyst - L.S.College, Muzaffarpur . (2020). Available at: [Link]
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Semi-hydrogenation of alkynes - Wikipedia . Available at: [Link]
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Reduction of alkynes (video) | 2nd quarter - Khan Academy . Available at: [Link]
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Unpacking the Lindlar Catalyst Mechanism: A Key to Selective Hydrogenation - Oreate AI . (2026). Available at: [Link]
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Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works . Available at: [Link]
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palladium - Organic Syntheses Procedure . Available at: [Link]
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Controllable Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes | Journal of the American Chemical Society . (2022). Available at: [Link]
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Lindlar's Catalyst, a Whole Bunch of %#! | Organic Chemistry - YouTube . (2025). Available at: [Link]
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Alkyne + H2 /Lindlar's catalyst - ReactionWeb.io . Available at: [Link]
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Catalytic Reduction of Alkynes and Allenes . Available at: [Link]
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Discovering the Power of Lindlar Catalyst in Selective Hydrogenation - Housing Innovations . (2025). Available at: [Link]
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Cobalt nanoparticles behind alternative to lead-based Lindlar catalyst - Chemistry World . (2022). Available at: [Link]
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Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - RSC Publishing . (2021). Available at: [Link]
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9.5: Reduction of Alkynes - Chemistry LibreTexts . (2025). Available at: [Link]
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All You Need to Know about the Reduction of Alkynes - YouTube . (2023). Available at: [Link]
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Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol - MDPI . Available at: [Link]
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Reduction of Alkynes | OpenOChem Learn . Available at: [Link]
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Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - -ORCA - Cardiff University . Available at: [Link]
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Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - ResearchGate . (2021). Available at: [Link]
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Mediator-Enabled Co-Catalyzed Z‑Selective Semihydrogenation via Hydride-Free Multisite Proton-Coupled Electron Transfer - PubMed . (2025). Available at: [Link]
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Mediator-Enabled Co-Catalyzed Z -Selective Semihydrogenation via Hydride-Free Multisite Proton-Coupled Electron Transfer - ResearchGate . Available at: [Link]
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Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex - PMC . Available at: [Link]
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Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes - MDPI . Available at: [Link]
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Whitepaper: A Strategic Approach to the Stereoselective Synthesis of Omega-3 Lipid Mediators from 2,5,8-Undecatriyn-1-ol
Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Executive Summary
Specialized pro-resolving mediators (SPMs), such as resolvins and protectins, are a class of omega-3 fatty acid-derived lipid mediators that orchestrate the resolution of inflammation.[1][2] Their potent biological activities make them highly attractive targets for drug discovery, yet their structural complexity, featuring multiple stereocenters and specific olefin geometries, presents significant synthetic challenges.[3][4] This technical guide outlines a strategic, convergent synthesis for accessing these molecules, leveraging the polyacetylenic precursor 2,5,8-undecatriyn-1-ol as a versatile C11 building block for constructing the omega-terminus. We will detail the rationale behind key strategic decisions, provide step-by-step protocols for core transformations, and present a framework for the robust characterization of synthetic intermediates and the final bioactive products.
The Imperative for Chemical Synthesis of SPMs
The resolution of inflammation is an active, biochemically programmed process, not a passive decay of pro-inflammatory signals.[1][3] SPMs like resolvins, protectins, and maresins are central players in this process, biosynthesized from precursors like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[5][6][7] They exhibit potent leukocyte-directed activities, such as inhibiting neutrophil infiltration and stimulating macrophage phagocytosis of cellular debris, at pico- to nanomolar concentrations.[3][8]
However, the low endogenous abundance of these mediators makes their isolation from biological sources impractical for thorough investigation and therapeutic development.[3] Consequently, stereoselective total synthesis is the only viable route to obtain the quantities required for comprehensive biological studies and to establish structure-activity relationships.[3][4] This guide proposes a synthetic strategy centered on a key building block, 2,5,8-undecatriyn-1-ol, to construct the characteristic polyunsaturated backbone of these vital molecules.
Retrosynthetic Strategy and Workflow
A convergent approach is optimal for maximizing efficiency and yield in complex molecule synthesis. Our target, a representative D-series resolvin, is conceptually disconnected into two primary fragments: an omega-terminus fragment derived from our starting material and a carboxy-terminus fragment containing key stereochemistry.
Retrosynthetic Analysis
The chosen disconnection points are the C12-C13 and C8-C9 bonds. This strategy allows for the late-stage coupling of two advanced intermediates, minimizing the linear step count and facilitating modularity. The core of this strategy involves leveraging the triple bonds in 2,5,8-undecatriyn-1-ol as precursors to the required Z- and E-olefins.
Caption: Retrosynthetic analysis of a target resolvin.
Overall Synthetic Workflow
The forward synthesis involves three main phases: 1) Independent synthesis of the two key fragments, 2) Stepwise assembly of the carbon backbone via cross-coupling reactions, and 3) Final stereoselective reductions and deprotection to yield the target molecule.
Caption: Overall synthetic workflow from precursor to final product.
Core Synthesis Protocols & Mechanistic Rationale
This section provides detailed methodologies for the key transformations. The choice of reagents and conditions is critical for maintaining stereochemical integrity and achieving high yields.
Module A: Preparation of the Omega-Terminus Fragment
The primary goal here is to protect the hydroxyl group of 2,5,8-undecatriyn-1-ol and prepare it for coupling.
Protocol 3.1.1: Protection of Primary Alcohol
-
Dissolution: Dissolve 2,5,8-undecatriyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Addition of Base: Add imidazole (2.5 eq) and stir until fully dissolved.
-
Addition of Silylating Agent: Add tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until starting material is consumed.
-
Workup: Quench with saturated aqueous NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the TBDPS-protected ether.
-
Expert Insight: The TBDPS group is chosen for its high stability to a wide range of reaction conditions, including the organometallic reagents used in coupling and the basic conditions of ester hydrolysis. Its bulk also provides steric shielding.[9] It is reliably removed at the end of the synthesis using a fluoride source like tetra-n-butylammonium fluoride (TBAF).
Module B: Key Coupling Reaction
The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and a vinyl or aryl halide.[3] It proceeds under mild conditions, which is crucial for preserving sensitive functional groups present in our fragments.
Protocol 3.2.1: Sonogashira Cross-Coupling
-
Setup: To a flame-dried flask under argon, add the vinyl iodide fragment (1.0 eq), CuI (0.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA) as the solvent and base.
-
Alkyne Addition: Add the TBDPS-protected terminal alkyne fragment (1.2 eq) dissolved in a minimal amount of TEA.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse with ethyl acetate.
-
Purification: Concentrate the filtrate and purify by flash column chromatography to yield the coupled enyne product.
Module C: Stereoselective Alkyne Reduction
The conversion of internal alkynes to Z-alkenes is one of the most critical steps in defining the final geometry of the molecule. The Lindlar catalyst (palladium on CaCO₃, poisoned with lead) is the classic reagent for this transformation.[4][5]
Protocol 3.3.1: Lindlar Hydrogenation
-
Catalyst Preparation: Suspend the coupled alkyne product (1.0 eq) and Lindlar's catalyst (10% w/w) in ethyl acetate.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Monitoring: Stir vigorously at room temperature. The reaction progress must be carefully monitored by TLC or ¹H NMR to prevent over-reduction to the alkane.
-
Workup: Once the starting material is consumed, filter the reaction mixture through Celite to remove the catalyst.
-
Purification: Concentrate the filtrate to yield the Z,Z,E-triene system. This material is often used directly in the next step without further purification due to its sensitivity.
-
Expert Insight: The lead poison in the Lindlar catalyst deactivates it just enough to prevent the reduction of the newly formed alkene, ensuring high selectivity for the desired Z-olefin.[4] Incomplete reaction is preferable to over-reduction, as the starting material can be separated chromatographically.
Product Characterization and Validation
Rigorous structural confirmation is non-negotiable. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is required to confirm the identity and purity of the final product.
Spectroscopic and Chromatographic Analysis
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the synthetic mediator. Tandem MS (MS/MS) fragmentation patterns can be compared against those of biologically derived standards for identity confirmation.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and the presence of key functional groups.[13] The coupling constants (J-values) of the olefinic protons are particularly diagnostic: large values (~15 Hz) confirm E-geometry, while smaller values (~10 Hz) indicate Z-geometry.
-
Liquid Chromatography (LC): The retention time of the synthetic material on a reverse-phase HPLC or UPLC system should exactly match that of an authentic standard under identical conditions.[3][4]
Quantitative Data Summary
The following table provides target values for a typical multi-step synthesis of a resolvin. Actual yields will vary based on scale and experimental execution.
| Step | Transformation | Typical Yield (%) | Key Validation Metric |
| 1 | Silyl Protection | >95% | ¹H NMR (Appearance of TBDPS signals) |
| 2 | Sonogashira Coupling | 70-85% | HRMS (Correct mass of coupled product) |
| 3 | Lindlar Reduction | >90% | ¹H NMR (J-values for Z-alkene) |
| 4 | Saponification | 85-95% | LC-MS (Appearance of free acid) |
| 5 | Final Deprotection | >90% | HRMS (Final product mass) |
| Overall | (Example 12 steps) | ~5-10% | LC-MS/MS match with standard [3] |
Bridging Chemical Synthesis and Biology
While total synthesis provides access to the final SPM, it also allows for the creation of pathway intermediates. For instance, synthetic 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA) can be prepared and used as a substrate for enzymes like 5-lipoxygenase (5-LOX) to probe the biosynthetic pathways that lead to resolvins and protectins.[4][14][15] This combination of chemical synthesis and enzymatic conversion is a powerful strategy for elucidating complex biological pathways.[16][17]
Conclusion
The synthetic route presented herein, utilizing 2,5,8-undecatriyn-1-ol, offers a logical and flexible strategy for accessing complex omega-3 derived specialized pro-resolving mediators. By employing a convergent approach and carefully selected, high-fidelity reactions like the Sonogashira coupling and Lindlar hydrogenation, the challenges of stereocontrol can be effectively managed. The ability to produce these molecules synthetically is paramount for advancing our understanding of inflammation resolution and for developing a new generation of pro-resolving therapeutics.
References
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- Serhan, C. N., et al. (2011). Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation. The Journal of Clinical Investigation.
- Serhan, C. N. (2005). Resolvins and protectins: novel lipid mediators in anti-inflammation and resolution. Food & Nutrition Research.
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Lee, J. W., et al. (2020). Synthesis of two new lipid mediators from docosahexaenoic acid by combinatorial catalysis involving enzymatic and chemical reaction. Scientific Reports. Available at: [Link]
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Mashima, R., & Okuyama, H. (2015). The Biosynthesis of Enzymatically Oxidized Lipids. Frontiers in Endocrinology. Available at: [Link]
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Gabbs, M., et al. (2015). Polyunsaturated fatty acids and fatty acid-derived lipid mediators: Recent advances in the understanding of their biosynthesis, structures, and functions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]
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Lee, J. W., et al. (2020). Synthesis of two new lipid mediators from docosahexaenoic acid by combinatorial catalysis involving enzymatic and chemical reaction. ResearchGate. Available at: [Link]
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Calder, P. C. (2010). General overview of synthesis and actions of lipid mediators produced from arachidonic acid, EPA and DHA. ResearchGate. Available at: [Link]
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da Silva, G. N., et al. (2022). Lipidomics by Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry in Osteosarcoma: A Pilot Study. Metabolites. Available at: [Link]
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Tungen, J. E., et al. (2018). Synthetic manipulations of polyunsaturated fatty acids as a convenient strategy for the synthesis of bioactive compounds. Request PDF on ResearchGate. Available at: [Link]
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Woloszynska-Read, A. (2019). Effect of Omega-3 Polyunsaturated Fatty Acid Supplementation on Lipid Mediator Profiles. University of Zurich. Available at: [Link]
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Zheng, X., et al. (2018). Evaluating lipid mediator structural complexity using ion mobility spectrometry combined with mass spectrometry. Bioanalysis. Available at: [Link]
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Experimental workflow of lipid mediators analysis using MRMHR. ResearchGate. Available at: [Link]
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SCIEX. (2022). Quantitation and structural characterization of lipid mediators by high-resolution mass spectrometry. YouTube. Available at: [Link]
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Giera, M., et al. (2012). Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS. Journal of Chromatography B. Available at: [Link]
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Barden, A., et al. (2018). The effects of alcohol on plasma lipid mediators of inflammation resolution in patients with Type 2 diabetes mellitus. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]
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A Technical Guide to the Purification of Unstable Methylene-Interrupted Alkynes by HPLC
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Methylene-interrupted alkynes, a structural motif present in numerous biologically active natural products and pharmaceutical intermediates, are notoriously unstable. Their purification presents a significant challenge in synthetic and medicinal chemistry. This guide provides an in-depth, experience-driven approach to the purification of these labile molecules using High-Performance Liquid Chromatography (HPLC). We will delve into the underlying principles of their instability, strategic HPLC method development, and practical, field-tested protocols designed to maximize purity and yield while minimizing degradation. This document is intended to serve as a comprehensive resource for scientists navigating the complexities of purifying these valuable yet delicate compounds.
The Challenge: Understanding the Instability of Methylene-Interrupted Alkynes
The defining structural feature of methylene-interrupted alkynes is the presence of one or more methylene (-CH2-) groups separating two or more alkyne (carbon-carbon triple bond) functionalities. This arrangement, while crucial for the biological activity of many of these compounds, also renders them susceptible to a variety of degradation pathways.
The primary drivers of instability include:
-
Oxidation: The electron-rich π-systems of the alkynes are prone to oxidation, especially in the presence of air, light, and trace metals. The methylene bridge can also be susceptible to radical abstraction.
-
Acid/Base Sensitivity: The terminal protons of alkynes are weakly acidic and can be abstracted by strong bases, leading to undesired reactions. Conversely, acidic conditions can promote hydration of the triple bond to form ketones, a process known as tautomerization.[1]
-
Thermal Lability: Many polyunsaturated compounds, including those with alkyne functionalities, are sensitive to heat. Elevated temperatures during purification can lead to polymerization, isomerization, or decomposition.[2][3][4]
-
Mechanical Stress: While less commonly considered, high pressures and shear forces within the HPLC system can potentially contribute to the degradation of very sensitive molecules.
Recognizing these vulnerabilities is the first and most critical step in developing a successful purification strategy. The entire workflow, from sample preparation to fraction collection, must be designed to mitigate these factors.
Strategic HPLC Method Development for Unstable Compounds
A robust HPLC method is the cornerstone of successful purification. For methylene-interrupted alkynes, the goal is to achieve the desired separation in the shortest possible time, under the mildest possible conditions.
Column Selection: The Foundation of Separation
The choice of stationary phase is paramount. Given the generally nonpolar nature of many methylene-interrupted alkynes, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.[5][6][7][8]
| Stationary Phase | Key Characteristics & Rationale | Typical Applications |
| C18 (Octadecylsilane) | Highly hydrophobic, offering strong retention for nonpolar compounds. The long alkyl chains provide excellent separation based on hydrophobicity.[7][9] | General-purpose separation of a wide range of methylene-interrupted alkynes. |
| C8 (Octylsilane) | Moderately hydrophobic, providing less retention than C18. Useful for compounds that are too strongly retained on a C18 column, allowing for faster elution and reduced run times.[9] | Purification of more polar alkyne derivatives or when faster analysis is critical. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions between the phenyl groups and the alkyne moieties. This can be advantageous for separating isomers or closely related compounds. | Separation of aromatic-containing alkynes or when C18/C8 phases fail to provide adequate resolution. |
| Argentation (Silver-Ion) Chromatography | A specialized normal-phase technique where the stationary phase is impregnated with silver ions. Silver ions form reversible complexes with the π-electrons of unsaturated bonds, allowing for separation based on the number and geometry of double and triple bonds.[10][11][12][13][14] | High-resolution separation of isomers and compounds with varying degrees of unsaturation. Particularly useful for complex mixtures of polyunsaturated fatty acid analogues.[10] |
Expert Insight: While C18 is the workhorse for many applications, do not underestimate the power of alternative selectivities. If baseline separation is not achieved on a C18 column, switching to a Phenyl-Hexyl or even a C8 phase can often provide the necessary resolution without extensive mobile phase optimization. For extremely complex mixtures of isomers, argentation chromatography, though technically more demanding, can offer unparalleled separation power.[10][11]
Mobile Phase Optimization: A Balancing Act
The mobile phase must be carefully chosen to provide adequate separation while minimizing the risk of compound degradation.
-
Solvent Selection: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[7] Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. For some compounds, methanol can offer different selectivity.
-
pH Control: Maintaining a neutral or near-neutral pH is often crucial. The use of buffers should be approached with caution, as some buffer salts can catalyze degradation. If a buffer is necessary to maintain the ionization state of a compound, use volatile buffers like ammonium formate or ammonium acetate at low concentrations, which are also compatible with mass spectrometry.
-
Additives:
-
Antioxidants: The addition of a small amount (e.g., 0.01-0.1%) of an antioxidant like butylated hydroxytoluene (BHT) to the mobile phase and sample solvent can significantly reduce oxidative degradation.
-
Metal Chelators: If trace metal contamination is suspected to be a cause of degradation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be beneficial.
-
-
Degassing: Thoroughly degassing the mobile phase is critical to prevent the formation of air bubbles and to minimize dissolved oxygen, a key player in oxidative degradation. Online degassers are standard on modern HPLC systems and should always be utilized.[15]
Temperature Control: The Gentle Approach
While elevated temperatures can improve peak shape and reduce run times in some HPLC applications, this is often detrimental to unstable methylene-interrupted alkynes.[16][17][18]
-
Sub-Ambient to Ambient Temperatures: It is highly recommended to perform the purification at or below ambient temperature. A thermostatically controlled column compartment is essential. Start with a column temperature of 20-25°C and consider lowering it to 4-10°C if degradation is still observed.
-
Mobile Phase Pre-Cooling: For sub-ambient separations, pre-cooling the mobile phase before it enters the column can improve peak shape and reproducibility.
Expert Insight: A common mistake is to overlook the heat generated by the friction of the mobile phase flowing through the packed column bed, especially at high flow rates. Even with a column compartment set to 25°C, the actual temperature inside the column can be significantly higher. Therefore, for particularly labile compounds, a combination of a low column temperature and a moderate flow rate is often the key to success.
A Self-Validating Protocol for Purification
This protocol is designed to be a starting point and should be adapted based on the specific properties of the target compound.
Sample Preparation
-
Dissolution: Dissolve the crude sample in a suitable solvent at the lowest possible concentration that still allows for adequate loading onto the column. The ideal solvent is often the initial mobile phase composition or a slightly weaker solvent to ensure good peak focusing at the head of the column.
-
Inert Atmosphere: If the compound is highly sensitive to air, perform all sample preparation steps under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been sparged with an inert gas.
-
Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter (compatible with the dissolution solvent) to remove any particulate matter that could clog the column or injector.
-
Minimize Time in Solution: Once dissolved, the sample is often at its most vulnerable. Proceed to injection as quickly as possible. Avoid leaving samples on the autosampler for extended periods.
HPLC System and Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative) | Good starting point for a wide range of compounds. |
| Mobile Phase A | Water (HPLC-grade) | Polar component. |
| Mobile Phase B | Acetonitrile (HPLC-grade) | Nonpolar component. |
| Gradient | 50-95% B over 20 minutes (adjust as needed) | A broad gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min (analytical) or 20 mL/min (preparative) | A moderate flow rate to balance speed and pressure. |
| Column Temperature | 25°C (consider lowering to 4°C if needed) | Minimizes thermal degradation. |
| Detection | UV/Vis (PDA detector recommended) at a wavelength of maximum absorbance. | PDA allows for monitoring multiple wavelengths and assessing peak purity. |
| Injection Volume | 10-100 µL (analytical) or 1-5 mL (preparative) | Dependent on concentration and column size. |
Fraction Collection
-
Triggering: Use peak-based fraction collection triggered by the UV signal.[19][20][21] Set a conservative threshold to ensure the entire peak is collected.
-
Cooling: If possible, use a fraction collector with a cooling rack to maintain the stability of the purified compound.
-
Inert Atmosphere: For extremely sensitive compounds, consider purging the collection tubes with an inert gas before and during collection.
-
Pooling and Analysis: After the run, analyze small aliquots of the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions.
Post-Purification Handling
-
Solvent Removal: Immediately remove the mobile phase from the pooled fractions. Rotary evaporation under reduced pressure and at low temperature is the standard method. Be aware that some compounds can be sensitive to the final stages of drying where the concentration is very high.
-
Storage: Store the purified compound under an inert atmosphere, protected from light, and at low temperatures (-20°C or -80°C).
Visualization of the Purification Workflow
The following diagram illustrates the key decision points and processes in the purification of unstable methylene-interrupted alkynes.
Caption: Workflow for the purification of unstable alkynes.
Alternative and Complementary Techniques
While RP-HPLC is a powerful tool, it's important to be aware of other techniques that can be employed, especially when dealing with particularly challenging separations or highly unstable compounds.
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[2][22][23] It offers several advantages for unstable compounds:
-
Low Operating Temperatures: SFC can be run at lower temperatures than HPLC, minimizing thermal degradation.[2][3][4]
-
Fast Separations: The low viscosity of supercritical fluids allows for faster flow rates and shorter run times.[3]
-
Gentle Evaporation: The CO2 mobile phase is easily removed, simplifying post-purification workup.
-
-
Solid-Phase Extraction (SPE): For rapid, small-scale purifications or as a pre-purification step to remove major impurities, C18-based SPE cartridges can be a faster and more economical alternative to preparative HPLC.[24] This method significantly reduces solvent consumption and can be gentler on sensitive molecules.[24]
Conclusion: A Pathway to Purity
The successful purification of unstable methylene-interrupted alkynes by HPLC is an achievable goal, but it demands a thoughtful and systematic approach. By understanding the inherent instabilities of these molecules and meticulously designing each step of the purification process—from sample preparation to post-collection handling—researchers can consistently obtain high-purity materials. The principles and protocols outlined in this guide, grounded in both chemical theory and practical experience, provide a robust framework for navigating the challenges associated with these valuable compounds, ultimately accelerating research and development in the fields of medicine and materials science.
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An In-Depth Technical Guide to the Optimization of Cadiot-Chodkiewicz Coupling for Skipped Triyne Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Skipped Triynes and the Role of Cadiot-Chodkiewicz Coupling
Skipped triynes, characterized by a unique structural motif of three acetylene units interspersed with a methylene spacer (alkyne-CH₂-alkyne-alkyne), are of increasing interest in medicinal chemistry and materials science. This non-conjugated arrangement imparts specific conformational properties and reactivity, distinct from their conjugated polyyne counterparts. The synthesis of these intricate structures, however, presents a significant challenge, demanding precise control over bond formation and functional group compatibility. The Cadiot-Chodkiewicz coupling, a powerful copper-catalyzed reaction for the formation of unsymmetrical diynes, serves as a cornerstone in the strategic assembly of such complex alkynyl architectures.[1][2]
This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the optimization of the Cadiot-Chodkiewicz coupling for the synthesis of skipped triynes. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental choices, offering field-proven insights to empower the rational design of efficient and robust synthetic routes.
Core Principles and Mechanism of the Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling facilitates the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base, to selectively form an unsymmetrical 1,3-diyne.[3][4] This selectivity is a key advantage over the related Glaser coupling, which often leads to a mixture of homo- and cross-coupled products.[2]
The generally accepted mechanism proceeds through a catalytic cycle involving a copper(I) species:[1][5]
-
Deprotonation and Copper(I) Acetylide Formation: The amine base deprotonates the terminal alkyne, which then reacts with the copper(I) salt to form a copper(I) acetylide intermediate.
-
Oxidative Addition: The copper(I) acetylide undergoes oxidative addition with the 1-haloalkyne.
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to yield the 1,3-diyne and regenerate the active copper(I) catalyst.
dot graph a { graph [rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling.
A significant challenge in Cadiot-Chodkiewicz couplings is the competing homo-coupling of the terminal alkyne (Glaser coupling), which can be promoted by the presence of oxygen.[6][7] The optimization of reaction conditions is therefore crucial to maximize the yield of the desired unsymmetrical product.
Strategic Synthesis of a Skipped Triyne: A Multi-Step Approach
The direct synthesis of a skipped triyne via a one-pot Cadiot-Chodkiewicz reaction is not feasible due to the nature of the C(sp)-C(sp) bond formation. Therefore, a multi-step strategy is required. A logical and efficient approach involves the initial synthesis of a skipped diyne, which is then subjected to a Cadiot-Chodkiewicz coupling to introduce the third alkyne unit.
dot graph a { graph [rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: General synthetic workflow for a skipped triyne.
This guide will focus on the optimization of Step 3, the crucial Cadiot-Chodkiewicz coupling step. However, a reliable synthesis of the skipped diyne precursor is paramount.
Part 1: Synthesis of the Skipped Diyne Precursor
A robust method for the synthesis of 1,4-diynes (a skipped diyne) is the copper-catalyzed cross-coupling of a terminal alkyne with a propargyl bromide.[1][8]
Experimental Protocol: Synthesis of a Representative 1,4-Diyne
This protocol describes the synthesis of 1,5-diaryl-1,4-diyne as a representative example.
Materials:
-
3-Bromo-1-arylpropyne (1.0 equiv)
-
Aromatic terminal alkyne (1.2 equiv)
-
Copper(I) bromide (CuBr, 10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add CuBr (10 mol%) and K₃PO₄ (2.0 equiv).
-
Add anhydrous DMAc and stir the suspension for 10 minutes at room temperature.
-
Add the aromatic terminal alkyne (1.2 equiv) to the mixture.
-
Add the 3-bromo-1-arylpropyne (1.0 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 40 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Halogenation of the Skipped Diyne
To prepare the skipped diyne for the Cadiot-Chodkiewicz coupling, the terminal alkyne must be converted to a 1-haloalkyne. A common and effective method is the use of N-bromosuccinimide (NBS) with a catalytic amount of silver nitrate (AgNO₃).[9]
Part 3: Optimization of the Cadiot-Chodkiewicz Coupling for Skipped Triyne Synthesis
This final step involves the coupling of the 1-halo-skipped-diyne with another terminal alkyne. The optimization of this step is critical to ensure high yield and purity of the final skipped triyne product.
Key Optimization Parameters:
| Parameter | Common Reagents/Conditions | Rationale and Field-Proven Insights |
| Copper(I) Catalyst | CuI, CuBr, CuCl | CuI is often preferred due to its stability and reactivity. Catalyst loading is typically 1-10 mol%. Lowering catalyst loading can reduce costs and simplify purification, but may require longer reaction times or higher temperatures.[5][10] |
| Base | Primary and secondary amines (e.g., n-butylamine, diethylamine, piperidine), inorganic bases (e.g., K₂CO₃, K₃PO₄) | The choice of base is crucial for efficient deprotonation of the terminal alkyne without promoting side reactions. Amine bases are traditional, but recent methods have employed milder inorganic bases to improve functional group tolerance.[10][11] The concentration of the amine can also be optimized; highly concentrated aqueous amine solutions are often used.[5] |
| Solvent | THF, DMF, DMAc, Methanol, Ethanol, Water | The solvent must solubilize all reactants and the catalyst system. Polar aprotic solvents like THF, DMF, and DMAc are common.[10] Greener approaches using water or ethanol have been developed and can be highly effective.[11] |
| Ligands | Phosphine ligands (e.g., P(o-Tol)₃), Nitrogen-based ligands (e.g., TMEDA) | The addition of ligands can stabilize the copper catalyst, prevent catalyst deactivation, and improve reaction rates and yields, particularly for challenging substrates.[10] |
| Additives | Hydroxylamine hydrochloride, Ascorbate | These reducing agents are often added to maintain the copper catalyst in its active Cu(I) oxidation state and to suppress oxidative homo-coupling (Glaser coupling).[2][12] |
| Temperature | Room temperature to 100 °C | The optimal temperature depends on the reactivity of the substrates. Mild conditions are generally preferred to minimize side reactions.[10] |
| Protecting Groups | Silyl ethers (e.g., TMS, TBS, TIPS) | For substrates with other reactive functional groups (e.g., alcohols), protection is necessary to prevent undesired reactions.[13][14] The choice of protecting group should be orthogonal to the reaction conditions. |
Experimental Protocol: Optimized Cadiot-Chodkiewicz Coupling for a Skipped Triyne
This protocol provides a starting point for the optimization of the final coupling step.
Materials:
-
1-Halo-skipped-diyne (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Copper(I) iodide (CuI, 5 mol%)
-
n-Butylamine (30% aqueous solution)
-
Hydroxylamine hydrochloride (10 mol%)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 1-halo-skipped-diyne (1.0 equiv) and the terminal alkyne (1.1 equiv) in THF.
-
In a separate flask, prepare a solution of CuI (5 mol%) and hydroxylamine hydrochloride (10 mol%) in 30% aqueous n-butylamine.
-
Slowly add the catalyst solution to the solution of the alkynes at room temperature with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude skipped triyne by column chromatography on silica gel.
Troubleshooting and Self-Validating Systems
A key aspect of a robust protocol is the ability to identify and address potential issues.
| Observation | Potential Cause | Suggested Action |
| Low Yield of Skipped Triyne | Inefficient coupling; Catalyst deactivation; Side reactions (homo-coupling). | Increase catalyst loading; Add or change the ligand; Ensure rigorous exclusion of oxygen; Add a reducing agent like hydroxylamine hydrochloride or ascorbate.[12] |
| Presence of Homo-coupled Byproducts | Oxidative coupling of the terminal alkyne (Glaser coupling). | Degas all solvents thoroughly; Maintain a positive pressure of inert gas; Add a reducing agent.[6][7] |
| Incomplete Reaction | Low reactivity of substrates; Insufficient base or catalyst. | Increase reaction temperature; Use a stronger base; Increase catalyst loading. |
| Decomposition of Product | Instability of the skipped triyne. | Skipped polyynes can be unstable; purify quickly and store at low temperature under an inert atmosphere. |
Conclusion
The synthesis of skipped triynes, while challenging, is an achievable goal through a well-designed, multi-step synthetic strategy. The Cadiot-Chodkiewicz coupling, when carefully optimized, serves as a powerful and reliable tool for the key C(sp)-C(sp) bond formation in the final step of this sequence. By understanding the underlying mechanism and the critical parameters that influence the reaction's outcome, researchers can effectively troubleshoot and refine their protocols to achieve high yields and purity of these valuable molecular architectures. The insights and detailed methodologies provided in this guide are intended to empower scientists in their pursuit of novel therapeutics and advanced materials built upon the unique framework of skipped triynes.
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- 2. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
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- 4. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CuBr-Catalyzed Coupling of Propargyl Bromides with Terminal Alkynes: Syntheses of 1,4-Diynes and Alkynyl Shift Access to Unsymmetrical 1, n-Diynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 14. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
Handling Light-Sensitive Polyyne Alcohols: A Stability-First Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Engineers. Scope: Extraction, purification, storage, and analytical validation of conjugated polyyne alcohols (e.g., Falcarinol, Panaxydol).
Executive Summary: The Kinetic Trap
Polyyne alcohols are chemically precarious entities. Their bioactivity—often potent cytotoxicity and anti-inflammatory properties—is inextricably linked to their electronic instability. They exist in a shallow energy well; inputs of UV photons, thermal energy, or catalytic acidity can rapidly drive them toward thermodynamic sinks: polymerization (insoluble solids) or explosive decomposition.
This guide replaces generic "careful handling" advice with a mechanistic protocol. Success depends on maintaining the "Cold, Dark, Dilute, and Neutral" regime throughout the experimental lifecycle.
Part 1: The Physicochemical Basis of Instability
To handle polyynes effectively, one must understand the specific failure modes of the sp-hybridized carbon chain.
Photochemical Cross-Linking (The "Sink" Effect)
Polyyne chains act as sinks for singlet and triple excitation. Upon UV irradiation (typically
-
Observation: Clear oils turn into insoluble yellow/orange solids or films on glass surfaces.
-
Mechanism: [2+2] cycloadditions and radical polymerizations.
Acid-Catalyzed Dehydration (The C-3 Lability)
In falcarinol-type polyynes, the hydroxyl group at the C-3 position (allylic/propargylic) is highly labile.
-
Mechanism: Protonation of the -OH group leads to water loss, generating a resonance-stabilized carbocation. This cation is an aggressive alkylating agent, reacting with solvent, other polyynes (dimerization), or nucleophiles.
-
Implication: Standard acidic silica gel chromatography can destroy the sample before elution.
Thermal Decomposition
Pure polyynes are high-energy materials. The decomposition of the carbon backbone is highly exothermic.
-
Safety Critical: Never rotary evaporate polyynes to complete dryness, especially on scales >100 mg. The transition from solution to neat oil/solid significantly increases the risk of spontaneous detonation or rapid deflagration.
Part 2: Workflow Visualization
The following diagram outlines the critical decision gates to prevent degradation during isolation.
Caption: Decision logic for polyyne isolation emphasizing the avoidance of dryness and acidic conditions.
Part 3: Extraction and Purification Protocols
Protocol 1: The "Cold & Dark" Extraction
Objective: Extract lipophilic polyynes without triggering thermal rearrangement.
-
Preparation: Wrap all extraction vessels, separating funnels, and receiving flasks in aluminum foil. Work in a lab with UV-filtered lighting if possible.
-
Solvent Choice: Ethyl Acetate (EtOAc) or Ethanol (EtOH). Avoid chlorinated solvents if NMR analysis is not immediate, as traces of HCl in degrading CHCl
can catalyze decomposition. -
Procedure:
-
Extract biomass at room temperature (20–25°C) or 4°C. Do not reflux.
-
Filter rapidly.
-
Concentrate under reduced pressure (Rotovap) at bath temperature < 35°C .
-
Stop concentration while a small volume of solvent remains. Never strip to a dry residue.
-
Protocol 2: Chromatography on "Deactivated" Silica
Standard silica gel is slightly acidic (pH 6–7, but surface silanols are potent proton donors). This destroys labile C-3 hydroxyl polyynes.
The Solution: Triethylamine (TEA) Deactivation
| Parameter | Standard Silica | Deactivated Silica (Recommended) |
|---|
| Mobile Phase | Hexane/EtOAc | Hexane/EtOAc + 0.5–1.0% Et
Step-by-Step Deactivation:
-
Flush with 2 column volumes of Hexane containing 1% Triethylamine.
-
Elute with your gradient (e.g., Hexane
20% EtOAc/Hexane). The trace amine neutralizes surface silanols, preserving the polyyne.
Protocol 3: RP-HPLC Considerations
Reversed-Phase HPLC is the gold standard for final purification but presents solubility challenges.
-
Column: C18 (Octadecyl).
-
Solvents: Water/Acetonitrile (MeCN). Avoid Methanol if transesterification is a risk for acetylated derivatives.
-
Detection: Diode Array Detector (DAD). Polyynes have characteristic vibronic fine structure in their UV spectra (e.g.,
205, 230, 240, 254 nm). -
Artifacts: Broad, tailing peaks often indicate on-column degradation. If observed, lower the column temperature to 10–15°C.
Part 4: Analytical Validation & Degradation Signs
You must be able to distinguish between your target and its degradation products.
Table 1: Analytical Fingerprints of Integrity vs. Decay
| Method | Signal of Integrity | Signal of Degradation |
| Visual | Clear, colorless to pale yellow oil. | Dark orange/brown resin; insoluble particulates. |
| UV-Vis | Sharp, distinct vibrational fingers (fine structure). | Loss of fine structure; broad "hump" absorption. |
| 1H NMR | Sharp multiplets for vinyl protons (5.0–6.5 ppm). | Broadening of all signals (polymerization); new olefinic peaks (isomerization). |
| HPLC | Sharp, symmetrical peak. | Fronting/Tailing; split peaks; baseline drift. |
Diagram: Degradation Pathways
Caption: Mechanistic pathways leading to irreversible sample loss.
Part 5: Storage and Long-Term Stability
Solvent Selection
The choice of storage solvent is critical.[1]
-
DMSO: AVOID. Falcarinol has a half-life of < 24 hours in DMSO at room temperature due to autocatalytic decomposition.
-
Acetone/Ethanol: Preferred for stock solutions.
-
Neat: NEVER store polyynes as neat oils for long periods.
Temperature Rules
-
< 24 Hours: 4°C (Refrigerator) is acceptable in solution.
-
Long Term: -20°C or -80°C is mandatory.
-
Container: Amber glass vials with Teflon-lined caps. Flush headspace with Argon or Nitrogen to prevent oxidation.
References
-
Christensen, L. P. (2011). Aliphatic C17 Polyacetylenes of the Falcarinol Type as Potential Health Promoting Compounds in Food Plants of the Apiaceae Family.
-
Pferschy-Wenzig, E. M., et al. (2009). Determination of falcarinol in carrot (Daucus carota L.) genotypes using liquid chromatography/mass spectrometry.[3] Food Chemistry.
-
Tykwinski, R. R., et al. (2014). Photophysics of Threaded sp-Carbon Chains: The Polyyne is a Sink for Singlet and Triplet Excitation. Journal of the American Chemical Society.
-
Kobaek-Larsen, M., et al. (2019). Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation.[4] Cancers (MDPI).
-
BenchChem Technical Support. (2024). Tips for Flash Column Chromatography: Deactivation of Silica Gel with Triethylamine.[1][2]
Sources
Troubleshooting Low Yields in 2,5,8-Triyne Oxidation Reactions: A Senior Application Scientist's In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The oxidation of non-conjugated polyynes, such as the 2,5,8-triyne core, presents a formidable challenge in synthetic chemistry. While the selective transformation of one or more alkyne moieties into valuable diketones or other oxygenated functionalities is a powerful tool in the synthesis of complex molecules, these reactions are frequently plagued by low yields. This guide provides a comprehensive framework for understanding the root causes of poor outcomes in 2,5,8-triyne oxidation reactions and offers field-proven strategies for troubleshooting and optimization.
The Core Challenge: Inherent Instability and Competing Reaction Pathways
The primary obstacle in the oxidation of 2,5,8-triynes is the inherent instability of the polyyne backbone.[1][2] Long, unsaturated carbon chains are prone to a variety of side reactions, including cross-linking, polymerization, and unpredictable cleavage, especially under oxidative conditions.[3] Unlike simple alkynes, the presence of multiple triple bonds in a non-conjugated system introduces a complex reactivity landscape where achieving selective oxidation at a single desired position is non-trivial.
Low yields in these reactions are rarely due to a single factor but rather a combination of issues related to the substrate's stability, the choice of oxidant, and the reaction conditions. A systematic approach to troubleshooting is therefore essential for success.
A Systematic Approach to Troubleshooting
When faced with a low-yielding 2,5,8-triyne oxidation, a logical and systematic diagnostic process is crucial. The following workflow, presented as a flowchart, guides the researcher from the initial observation of a low yield to the identification of the most probable causes and the selection of appropriate optimization strategies.
Sources
Validation & Comparative
Navigating the Labyrinth of Long-Chain Polyynes: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C11 Triyne Alcohols
For Immediate Release
[CITY, STATE] – [Date] – In the intricate world of drug development and natural product synthesis, the unambiguous characterization of long-chain polyacetylenic alcohols is a critical yet often challenging task. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the mass spectrometry fragmentation patterns of C11 triyne alcohols. By leveraging fundamental principles of mass spectrometry and drawing comparisons with related acetylenic compounds, this document aims to serve as a valuable resource for the structural elucidation of these fascinating molecules.
Introduction: The Significance of C11 Triyne Alcohols
C11 triyne alcohols are a class of organic compounds characterized by an eleven-carbon chain containing three triple bonds and a hydroxyl group. Their unique structural features make them intriguing targets in medicinal chemistry and materials science. Understanding their behavior under mass spectrometric analysis is paramount for their identification and characterization in complex mixtures. This guide will explore the expected fragmentation pathways of various C11 triyne alcohol isomers under electron ionization (EI) mass spectrometry, providing a predictive framework for their analysis.
Fundamental Fragmentation Pathways of Alcohols in Mass Spectrometry
The fragmentation of alcohols in a mass spectrometer is primarily governed by two characteristic pathways: alpha-cleavage and dehydration.[1][2] The presence of the oxygen atom with its lone pair of electrons plays a crucial role in directing these fragmentation processes.
-
Alpha-Cleavage: This is often the most dominant fragmentation pathway for alcohols.[1] It involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This process results in the formation of a resonance-stabilized oxonium ion and a neutral radical. The stability of the resulting oxonium ion often makes this a favored fragmentation route. The largest alkyl group attached to the α-carbon is typically lost preferentially.[3]
-
Dehydration (Loss of Water): Alcohols can also undergo the elimination of a water molecule (a loss of 18 Da from the molecular ion peak) to form an alkene radical cation.[1][4] This pathway can be particularly significant for primary alcohols.[5]
The molecular ion peak of alcohols, especially tertiary alcohols, can be weak or even absent due to the facility of these fragmentation processes.[3][5]
The Influence of the Triyne Moiety: A Comparative Analysis
While specific experimental data for C11 triyne alcohols is scarce in publicly available literature, we can infer their fragmentation behavior by examining studies on related acetylenic alcohols. A study on the mass spectra of α-allenic and isomeric acetylenic alcohols revealed that α-cleavage is a major fragmentation route for these compounds as well.[6] This suggests that the fundamental fragmentation pathways of alcohols remain significant even in the presence of unsaturation.
However, the acetylenic bonds are known to influence fragmentation. Fission is generally not favored to occur directly next to an acetylenic bond.[6] This information is critical when predicting the fragmentation of C11 triyne alcohols, as the position of the hydroxyl group relative to the triyne system will dictate the plausible cleavage points.
Predicted Fragmentation Patterns of C11 Triyne Alcohol Isomers
Let's consider a few hypothetical isomers of C11 triyne alcohols and predict their primary fragmentation patterns. The molecular weight of a C11H12O isomer is 160.21 g/mol .
Case Study 1: Undeca-2,5,8-triyn-1-ol (A Primary Alcohol)
Structure: CH≡C-CH2-C≡C-CH2-C≡C-CH2-CH2-CH2OH
-
Molecular Ion (M+•): m/z 160 (likely to be of low intensity).
-
Alpha-Cleavage: The bond between C1 and C2 is the α-β bond. Cleavage here would result in the loss of a C10H11 radical, leading to the formation of a [CH2OH]+ ion at m/z 31 . This is a very common and often abundant fragment for primary alcohols.[4]
-
Dehydration (M-18): Loss of a water molecule would result in a fragment at m/z 142 .
-
Other Fragmentations: Cleavage at other points along the chain, particularly propargylic cleavage (cleavage of a bond next to a triple bond), could also occur, leading to a complex fragmentation pattern.
Case Study 2: Undeca-1,4,7-triyn-3-ol (A Secondary Alcohol)
Structure: CH≡C-CH(OH)-CH2-C≡C-CH2-C≡C-CH3
-
Molecular Ion (M+•): m/z 160 (expected to be weak).
-
Alpha-Cleavage: This isomer has two possible α-cleavage points:
-
Loss of the ethyl group (C1-C2): This would result in a fragment at m/z 131 .
-
Loss of the C8H9 radical: This would lead to the formation of a resonance-stabilized oxonium ion at m/z 57 .
-
-
Dehydration (M-18): A fragment at m/z 142 would be observed.
Comparison of Expected Fragmentation Patterns
| Isomer | Molecular Ion (m/z) | Key Alpha-Cleavage Fragments (m/z) | Dehydration Fragment (m/z) |
| Undeca-2,5,8-triyn-1-ol | 160 (weak) | 31 | 142 |
| Undeca-1,4,7-triyn-3-ol | 160 (weak) | 131, 57 | 142 |
This table illustrates how high-resolution mass spectrometry can be a powerful tool for distinguishing between isomers of C11 triyne alcohols based on their unique fragmentation patterns.
Experimental Protocols: A General Approach for GC-MS Analysis
For the analysis of C11 triyne alcohols, a gas chromatography-mass spectrometry (GC-MS) system operating in electron ionization (EI) mode is a standard and effective choice.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the C11 triyne alcohol sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injector: Set the injector temperature to 250 °C.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Oven Program: Start with an initial temperature of 50 °C, hold for 2 minutes, then ramp the temperature at a rate of 10 °C/min to 280 °C and hold for 5-10 minutes.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 400.
-
Ion Source Temperature: Maintain at 230 °C.
-
Quadrupole Temperature: Maintain at 150 °C.
-
-
Data Analysis: Analyze the resulting mass spectra for the molecular ion peak and characteristic fragment ions as predicted. Compare the obtained spectra with a reference library if available.
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways discussed.
Caption: Alpha-cleavage of a primary C11 triyne alcohol.
Caption: Alpha-cleavage of a secondary C11 triyne alcohol.
Caption: Dehydration fragmentation pathway.
Conclusion and Future Outlook
The mass spectrometric fragmentation of C11 triyne alcohols is predicted to be dominated by alpha-cleavage and dehydration, consistent with the behavior of simpler alcohols. The position of the hydroxyl group significantly influences the resulting fragment ions, providing a robust method for isomeric differentiation. While this guide provides a strong theoretical framework, further experimental studies on a wider range of C11 triyne alcohol isomers are needed to build a comprehensive spectral library and refine these predictive models. Such data will be invaluable for the rapid and accurate identification of these compounds in various scientific disciplines.
References
-
Bogentoft, C., et al. (1971). Mass Spectra of alpha-Allenic Alcohols and Some Isomeric Acetylenic Analogues. Acta Chemica Scandinavica, 25, 551-557. [Link]
-
Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]
-
ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]
-
Allery, C. (2020, July 6). Mass Spec 3c Alcohols [Video]. YouTube. [Link]
-
OChem Simplified. (2025, August 11). Mass Spectrometry of Alcohols [Video]. YouTube. [Link]
-
Vlasceanu, G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
Sources
Safety Operating Guide
Guide to Personal Protective Equipment, Handling, and Disposal of 2,5,8-Undecatriyn-1-ol
A Senior Application Scientist's Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2,5,8-Undecatriyn-1-ol. This guide is constructed based on the known hazards of its primary functional groups: a primary alcohol and, most significantly, a polyyne structure (multiple alkyne groups). The recommendations herein are based on established safety protocols for handling highly reactive, potentially unstable, and flammable organic compounds. Always perform a risk assessment specific to your experimental conditions and consult with your institution's Environmental Health and Safety (EHS) office.
Core Hazard Assessment: Understanding the 'Why'
The chemical structure of 2,5,8-Undecatriyn-1-ol presents a dual-hazard profile that dictates every aspect of its safe handling.
-
High Reactivity & Potential Instability: The molecule contains three alkyne (carbon-carbon triple bond) groups. Polyyne chains can be inherently unstable and may decompose exothermically, posing a risk of explosion.[1] This reactivity is a significant hazard, especially when the compound is subjected to heat, shock, or friction. While bulky end groups can enhance stability, the primary alcohol group in this molecule is not large enough to provide significant steric protection.[1]
-
Flammability: As a long-chain alcohol, this compound is expected to be a combustible liquid. The vapors can form flammable or explosive mixtures with air, particularly upon heating.[2]
-
Acetylide Formation Risk: Although the structure contains internal alkynes, which are less prone to forming explosive metal acetylides than terminal alkynes, extreme caution is warranted.[3] Contact with certain metals like copper, silver, mercury, or brass must be strictly avoided as a precautionary measure.[4]
-
Unknown Toxicity: The toxicological properties have not been fully investigated.[5][6] Therefore, it must be treated as a hazardous substance. It is likely to cause skin and serious eye irritation.[7] Inhalation of vapors should be avoided.
Pre-Operational Safety & Logistics
Proper preparation is the most critical step in mitigating the risks associated with this compound.
Engineering Controls
Your first line of defense is to create a controlled environment that isolates the chemical and its potential hazards.
-
Certified Chemical Fume Hood: All manipulations must be performed in a chemical fume hood to protect against inhalation of vapors and to contain any potential energetic events.[3][8]
-
Blast Shield: Due to the instability of polyynes, the use of a weighted blast shield is mandatory during all operations.
-
Inert Atmosphere: When heating or for prolonged storage, handle the compound under an inert atmosphere (e.g., Argon or Nitrogen) in a glove box or using Schlenk line techniques.[8] This minimizes the risk of reaction with atmospheric oxygen.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to protect against all potential routes of exposure.[9][10]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards worn in combination with a full-face shield.[11][12] | Provides maximum protection against splashes, energetic decomposition, and vapor exposure to the eyes and face.[9][12] |
| Hand Protection | Wear a double layer of chemical-resistant gloves. A flame-resistant (FR) liner (e.g., Ansell Kevlar® Goldknit®) covered by a disposable nitrile or neoprene glove is recommended.[11][12] | The FR liner offers protection from thermal hazards, while the outer glove provides chemical resistance. Always inspect gloves before use and change them immediately upon contamination.[12] |
| Body Protection | A flame-resistant (FR) lab coat (NFPA 2112 compliant) is required.[11] Wear long pants and closed-toe, closed-heel shoes made of a non-synthetic material (e.g., leather).[11][12] | Protects skin from splashes and provides a critical barrier in the event of a fire. Synthetic clothing can melt and adhere to skin, worsening burns.[11] |
| Respiratory | Respiratory protection is generally not required if all work is conducted within a certified fume hood.[12] If there is a potential for exposure outside of a fume hood, consult your EHS office for respirator selection and fit-testing.[9][12] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is essential for safety.
Workflow for Safe Handling
Caption: Safe handling workflow for 2,5,8-Undecatriyn-1-ol.
Detailed Steps:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the work area within the fume hood is clean, uncluttered, and free of incompatible materials.[13]
-
Place a blast shield in front of the experimental setup.
-
Use only glassware that is free from cracks or stars. For connections, use ground glass joints with compatible grease or PTFE sleeves. Avoid brass, copper, or silver components.[4]
-
-
Handling and Transfer:
-
When transferring the material, use spark-proof tools.[2]
-
Avoid any actions that could cause friction or shock.
-
Keep containers tightly closed when not in use and away from heat, sparks, or open flames.[2]
-
If heating is required, use a well-controlled oil bath or heating mantle with a thermocouple. Never heat the compound directly or to dryness.
-
-
Spill Response:
-
In case of a small spill (<100 mL) inside the fume hood:
-
Alert others in the lab.
-
Use a spill kit with an inert, non-reactive absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the contaminated absorbent using non-sparking tools and place it in a designated, labeled hazardous waste container.[8]
-
-
For large spills, evacuate the area immediately and contact your institution's emergency response team.[8]
-
Disposal Plan: Managing Reactive Waste
Improper disposal is a major source of laboratory accidents. All waste containing 2,5,8-Undecatriyn-1-ol must be treated as highly reactive hazardous waste.[14]
Waste Segregation and Labeling
-
Reaction Mixtures: Reaction mixtures containing this compound must be fully quenched before being collected for waste disposal.[3][14] A recommended quenching procedure involves cooling the reaction mixture to 0°C under an inert atmosphere and slowly adding a proton-donating agent like isopropanol dropwise to neutralize any reactive species.[3]
-
Unused/Neat Compound: Do not attempt to quench the pure, unused compound.[3][14] It should be disposed of in its original container, securely sealed, and clearly labeled as "Hazardous Waste: Reactive and Flammable Liquid - 2,5,8-Undecatriyn-1-ol".[3]
-
Contaminated Solids: All contaminated solid waste (gloves, pipette tips, absorbent material) must be collected in a separate, clearly labeled hazardous waste container.[15]
Final Disposal Protocol
-
Ensure all waste containers are tightly sealed and properly labeled with all constituents.[3]
-
Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials.[3]
-
Arrange for pickup by your institution's EHS department for final disposal.[3][14] Do not dispose of this chemical down the drain under any circumstances.[8]
References
- Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Benchchem.
- Flame Resistant PPE. Department of Chemistry and Biochemistry.
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]
- Chemical Safety: Personal Protective Equipment.
-
Flammable and Combustible Liquids Safety Measures and PPE. International Enviroguard. Available at: [Link]
-
Hazardous chemicals - personal protective equipment (PPE). NT WorkSafe. Available at: [Link]
-
1910.102 - Acetylene. Occupational Safety and Health Administration. Available at: [Link]
- SAFETY DATA SHEET - 1-Pentanol.
- Proper Disposal of Cyanine5.5 Alkyne Chloride: A Comprehensive Guide for Laboratory Personnel. Benchchem.
- Acetylene - SAFETY DATA SHEET.
-
Acetylene - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
1910.253 - Oxygen-fuel gas welding and cutting. Occupational Safety and Health Administration. Available at: [Link]
-
Occupational Safety Fact Sheet Compressed Acetylene Gas. UPenn EHRS. Available at: [Link]
-
Disposal of Highly Reactive Reagents. UPenn EHRS - University of Pennsylvania. Available at: [Link]
-
Material Safety Data Sheet - Acetylene. EPA OSC Response. Available at: [Link]
- SAFETY DATA SHEET - 1-Decanol.
-
SAFETY DATA SHEET Alkyne-NHS Ester. Glen Research. Available at: [Link]
-
Polyyne. Wikipedia. Available at: [Link]
-
Acetylenic Alcohols. Gantrade. Available at: [Link]
-
Polyyne Rotaxanes: Stabilization by Encapsulation. Journal of the American Chemical Society. Available at: [Link]
-
Acetylene. Princeton EHS. Available at: [Link]
-
Safe handling procedures. Applied Polymers. Available at: [Link]
-
No closed toed shoes, No long pants, No goggles, No lab coat Then No Lab Work!. Anslyn Lab. Available at: [Link]
-
Safety Manual. Duke Chemistry. Available at: [Link]
Sources
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- 2. airgas.com [airgas.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1910.253 - Oxygen-fuel gas welding and cutting. | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. umdearborn.edu [umdearborn.edu]
- 9. hazmatschool.com [hazmatschool.com]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
